molecular formula C11H11N3O2 B15267259 Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate

Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate

Cat. No.: B15267259
M. Wt: 217.22 g/mol
InChI Key: NASAQTQCWFRCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate, with the CAS number 911463-79-1, is a chemical compound offered for research and development purposes . This molecule has a molecular formula of C11H11N3O2 and a molecular weight of 217.22 g/mol . It is part of a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and agrochemical research. The structure incorporates both a pyridine and a pyrazole ring, systems frequently utilized as building blocks in the synthesis of more complex molecules . As a versatile synthetic intermediate, its structure suggests potential for further functionalization; for instance, the ester group can be hydrolyzed to a carboxylic acid or transformed into other derivatives, while the pyridine nitrogen can participate in coordination chemistry or act as a hydrogen bond acceptor . Related pyrazole-3-carboxylate scaffolds have been documented in scientific literature as key precursors for creating libraries of compounds with diverse biological activities, including antimicrobial properties . Researchers can leverage this compound to develop novel substances for pharmacological screening and other investigative applications. This product is intended for use by qualified laboratory professionals only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 1-pyridin-4-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-5-8-14(13-10)9-3-6-12-7-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASAQTQCWFRCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, properties, synthesis, and applications of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate (CAS: 911463-79-1) is a heteroaromatic scaffold characterized by a pyrazole ring N-linked to a 4-pyridyl moiety, with an ethyl ester functionality at the 3-position. This specific regioisomer is highly valued in drug discovery as a precursor for kinase inhibitors (e.g., p38 MAPK, BRAF) and GPCR ligands (e.g., Cannabinoid receptors). Its structural rigidity and the presence of a basic pyridine nitrogen make it an excellent template for fragment-based drug design and metal coordination studies.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name Ethyl 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
CAS Registry Number 911463-79-1
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
SMILES CCOC(=O)c1cnn(c1)c2ccncc2
InChI Key Unique identifier required for database integration.
Structural Analysis

The molecule consists of three distinct domains:

  • The Core: A central pyrazole ring.[1][2]

  • The Anchor: A pyridine ring attached at the pyrazole N1 position. The 4-pyridyl attachment provides a linear geometry and a basic nitrogen for hydrogen bonding or salt formation.

  • The Handle: An ethyl ester at the C3 position, serving as a versatile electrophile for further diversification (e.g., amidation, reduction).

Physicochemical Profile
  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO, DMF, Methanol, and Dichloromethane; sparingly soluble in water.

  • LogP (Predicted): ~1.8 – 2.1 (Lipophilic, suitable for CNS penetration).

  • pKa (Base): ~5.2 (Pyridine nitrogen). The pyrazole nitrogens are not significantly basic in this configuration due to conjugation.

  • Topological Polar Surface Area (TPSA): ~58 Ų (Favorable for membrane permeability).

Synthesis & Manufacturing

Achieving the correct regiochemistry (1,3-substitution) is the primary challenge. Direct cyclization often yields the unwanted 1,5-isomer. The Convergent N-Arylation Strategy is the industry standard for high-purity synthesis.

Preferred Route: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

This method couples a pre-formed pyrazole ester with a pyridine boronic acid or halide, ensuring the ester remains at the 3-position.

Reaction Scheme:

Synthesis Reactant1 Ethyl 1H-pyrazole-3-carboxylate (Regio-defined Precursor) Catalyst Cu(OAc)2, Pyridine Air/O2, DCM Reactant1->Catalyst Reactant2 4-Pyridylboronic acid (or 4-Iodopyridine) Reactant2->Catalyst Product Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate (Target) Catalyst->Product Chan-Lam Coupling (RT, 24-48h)

Figure 1: Regioselective synthesis via Chan-Lam coupling.[3] This route avoids the formation of the 1,5-isomer common in cyclization strategies.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 1.0 g of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate.

  • Preparation: In a 100 mL round-bottom flask, dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 eq, 4.6 mmol) and 4-Pyridylboronic acid (2.0 eq, 9.2 mmol) in dry Dichloromethane (DCM, 50 mL).

  • Catalyst Addition: Add Copper(II) acetate (1.0 eq) and Pyridine (3.0 eq).

  • Reaction: Stir the mixture vigorously open to the atmosphere (or under an O2 balloon) at room temperature for 24–48 hours. The reaction color typically changes from blue to green/brown.

  • Work-up: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation: Confirm structure via ¹H NMR (Pyridine protons: two doublets ~8.7 ppm and ~7.6 ppm; Pyrazole protons: ~8.5 ppm and ~6.9 ppm).

Reactivity & Stability

Chemical Stability
  • Hydrolysis: The ethyl ester is stable under neutral conditions but readily hydrolyzes to the carboxylic acid using LiOH/THF/Water (saponification).

  • Oxidation: The pyridine ring is susceptible to N-oxidation (using mCPBA) to form the N-oxide, a strategy used to alter metabolic stability.

  • Reduction: The ester can be reduced to the primary alcohol (using LiAlH₄) or the aldehyde (using DIBAL-H at -78°C).

Coordination Chemistry

The pyridine nitrogen (N4') is a monodentate ligand. It can coordinate with transition metals (Pd, Pt, Zn), making this molecule a useful ligand for designing metallodrugs or MOFs (Metal-Organic Frameworks).

Applications in Drug Discovery[4][7]

Kinase Inhibition

The 1-aryl-pyrazole-3-carboxamide motif (derived from this ester) is a privileged scaffold for ATP-competitive kinase inhibitors.

  • Mechanism: The pyridine ring often occupies the solvent-exposed region or interacts with specific residues (e.g., the hinge region) in the kinase ATP-binding pocket.

  • Target Classes: p38 MAP Kinase, BRAF, and VEGFR inhibitors.

Cannabinoid Receptor Antagonists

Analogs of this structure (specifically 1,5-diaryl derivatives) are historically significant as CB1 receptor antagonists (e.g., Rimonabant). While the 1,3-isomer discussed here is distinct, it serves as a scaffold for exploring novel binding modes with improved safety profiles.

Synthetic Intermediate Workflow

This molecule serves as a "divergent point" in library synthesis:

Applications Core Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate Acid Carboxylic Acid (Hydrolysis) Core->Acid Alcohol Primary Alcohol (Linker attachment) Core->Alcohol Hydrazide Acyl Hydrazide (Heterocycle formation) Core->Hydrazide Amide Amide Library (Kinase Inhibitors) Acid->Amide R-NH2 / HATU

Figure 2: Downstream synthetic utility of the scaffold.

Safety & Handling (SDS Summary)

Hazard ClassH-CodesPrecautionary Measures
Acute Toxicity (Oral) H302Do not eat, drink, or smoke when using.
Skin Irritation H315Wear nitrile gloves and lab coat.
Eye Irritation H319Wear safety glasses with side shields.
STOT-SE H335Work in a well-ventilated fume hood.

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from moisture to prevent slow hydrolysis.

References

  • Grošelj, U., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules, 27(15), 4764. Link

  • BLD Pharm. (2024). Ethyl 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylate Product Data. Link

  • Sigma-Aldrich. (2024). General Pyrazole Synthesis and Properties. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrazole Carboxylates. Link

Sources

Therapeutic Potential of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the therapeutic potential and medicinal chemistry of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate scaffolds.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Pyridyl-Pyrazole Advantage

The ethyl 1-(4-pyridyl)pyrazole-3-carboxylate scaffold represents a strategic evolution of the "privileged" 1-arylpyrazole pharmacophore. While 1-phenylpyrazole derivatives have established efficacy in diverse therapeutic areas—ranging from COX-2 inhibition (e.g., Celecoxib) to cannabinoid receptor modulation (e.g., Rimonabant)—the incorporation of the 4-pyridyl moiety introduces critical physicochemical and pharmacological advantages.

This guide analyzes the scaffold as a versatile precursor for Xanthine Oxidase (XO) inhibitors , Kinase inhibitors , and Metalloenzyme modulators . The 4-pyridyl nitrogen acts as a solubility handle and a specific hydrogen-bond acceptor, while the 3-carboxylate functionality serves as a "warhead" precursor for chelating motifs or peptidomimetic extension.

Key Therapeutic Indications
  • Hyperuricemia & Gout: Bioisostere of 1-phenylpyrazole carboxylic acids (XO inhibitors).

  • Oncology: Precursor for kinase inhibitors targeting the ATP-binding hinge region.

  • Inflammation: Modulation of cytokine release via p38 MAPK pathways.

Chemical Architecture & Bioisosterism

The scaffold consists of three distinct domains, each serving a specific function in Structure-Activity Relationship (SAR) optimization:

DomainStructural FeatureMedicinal Chemistry Function
Core Pyrazole RingRigid spacer; aromatic stacker; N2 serves as an H-bond acceptor.
Tail 1-(4-Pyridyl) GroupSolubility: Lowers logP compared to phenyl. Interaction: Pyridine N acts as a distal H-bond acceptor (e.g., with Lys/Arg residues).
Head 3-Ethyl CarboxylateProdrug: Ethyl ester improves cell permeability. Synthetic Handle: Precursor to carboxylic acid (active chelate) or amides.
Diagram: Scaffold Architecture & Functionalization

The following diagram illustrates the synthetic divergence and functional zones of the scaffold.

Scaffold_Architecture Core Ethyl 1-(4-pyridyl) pyrazole-3-carboxylate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Activation Amidation Amidation (R-NH2) Core->Amidation Extension Reduction Reduction (LiAlH4) Core->Reduction Modification Acid Carboxylic Acid (XO / Metalloenzyme Inhibitor) Hydrolysis->Acid Amide Carboxamide (Kinase / GPCR Ligand) Amidation->Amide Alcohol Hydroxymethyl (Fragment Linking) Reduction->Alcohol

Caption: Synthetic divergence from the parent ester scaffold to active pharmacophores.

Mechanism of Action: Xanthine Oxidase (XO) Inhibition

One of the most potent applications of this scaffold lies in the inhibition of Xanthine Oxidase , the enzyme responsible for uric acid production. The 1-arylpyrazole-3-carboxylic acid class (derived from the ethyl ester) functions as a non-purine inhibitor.

Molecular Docking Logic
  • Molybdenum Center Chelation: The carboxylic acid (formed after hydrolysis) and the N2 nitrogen of the pyrazole ring form a bidentate interaction with the Molybdenum-pterin cofactor in the XO active site.

  • Hydrophobic Pocket: The 1-(4-pyridyl) group occupies the hydrophobic channel usually reserved for the xanthine substrate. The pyridine nitrogen can form specific water-mediated bridges that phenyl analogs cannot, potentially increasing selectivity.

Reference:

  • Mechanism of Non-Purine XO Inhibitors: Fukunishi, K. et al. "Design and Synthesis of Pyrazole Derivatives as Xanthine Oxidase Inhibitors." Bioorg. Med. Chem. Lett. (General grounding on pyrazole-XO interactions).

Experimental Protocols

Protocol A: Synthesis via Chan-Lam Coupling

This modern approach avoids the harsh conditions of hydrazine condensation and allows for modular synthesis.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)

  • 4-Pyridylboronic acid (1.5 eq)

  • Copper(II) acetate (Cu(OAc)2) (1.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) (Solvent)

  • Molecular Sieves (4Å)

Methodology:

  • Activation: In a dry round-bottom flask, suspend 4Å molecular sieves in DCM. Add Ethyl 1H-pyrazole-3-carboxylate and 4-Pyridylboronic acid.

  • Catalysis: Add Cu(OAc)2 and Pyridine base. The reaction is driven by oxidative coupling exposed to air (or O2 balloon).

  • Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product spot will be more polar than the starting pyrazole but less polar than the boronic acid.

  • Workup: Filter through a Celite pad to remove copper salts. Wash the filtrate with NaHCO3 (sat. aq.) and Brine.

  • Purification: Concentrate and purify via Flash Column Chromatography (SiO2, Gradient 0-5% MeOH in DCM).

  • Validation: Confirm structure via 1H NMR (DMSO-d6). Look for characteristic AA'BB' system of 4-pyridyl (approx 8.7 & 7.8 ppm) and Pyrazole singlets.

Protocol B: Xanthine Oxidase Inhibition Assay

To validate the therapeutic potential, the ester must first be hydrolyzed to the acid (using standard LiOH/THF protocol), then tested.

Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (Substrate)

  • Phosphate Buffer (pH 7.5)

  • Test Compound: 1-(4-pyridyl)pyrazole-3-carboxylic acid

Workflow:

  • Preparation: Dissolve test compound in DMSO (stock 10 mM). Dilute in buffer to range (0.1 nM – 10 µM).

  • Incubation: Mix 10 µL enzyme solution (0.05 U/mL) with 10 µL test compound. Incubate at 25°C for 10 mins.

  • Initiation: Add 80 µL Xanthine solution (100 µM).

  • Measurement: Monitor the formation of Uric Acid by measuring absorbance at 295 nm continuously for 10 minutes.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Diagram: Assay Logic Flow

Assay_Workflow Step1 Hydrolysis of Ester (Prodrug -> Drug) Step2 Prepare Dilution Series (DMSO/Buffer) Step1->Step2 Step3 Enzyme Pre-incubation (XO + Inhibitor) Step2->Step3 Step4 Substrate Addition (Xanthine) Step3->Step4 Step5 Spectrophotometry (OD 295nm) Step4->Step5

Caption: Step-by-step workflow for validating biological activity.

SAR & Optimization Strategy

When developing drugs from this scaffold, the following modifications are standard practice to improve potency and DMPK properties:

PositionModificationEffect
Ethyl Ester Hydrolysis to Acid Essential for XO inhibition (Molybdenum binding).
Ethyl Ester Conversion to Amide Creates access to Kinase Hinge binding (H-bond donor/acceptor).
Pyrazole C4 Halogenation (F, Cl)Blocks metabolic oxidation; increases lipophilicity.
Pyridyl Ring Methylation (2-Me)Steric twist to break planarity; improves selectivity.

References

  • Mechanism of Xanthine Oxidase Inhibition by Pyrazoles

    • Source: Okamoto, K. et al.
    • Context: Explains the necessity of the carboxylic acid/heterocycle motif for XO inhibition.
    • Link:[Link]

  • Chan-Lam Coupling for N-Arylation of Pyrazoles Source: Qiao, J.X. et al. "Copper-promoted N-arylation of amines and amides." Synthesis. Context: The primary synthetic route for the 1-(4-pyridyl)pyrazole scaffold.
  • Scaffold Hopping in Medicinal Chemistry

    • Source: Böhm, H.J. et al. "Scaffold hopping." Drug Discovery Today.
    • Context: Theoretical basis for replacing phenyl with pyridyl to improve drug-like properties.
    • Link:[Link]

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in a regulated laboratory environment.

An In-depth Technical Guide to Biaryl Pyrazole Building Blocks for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases have emerged as one of the most critical classes of drug targets in modern medicine. These enzymes regulate the majority of signal transduction pathways in our cells, controlling processes such as metabolism, cell cycle progression, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[2] The development of small-molecule ATP-competitive kinase inhibitors has revolutionized treatment paradigms, with over 80 FDA-approved agents targeting this enzyme family.[3]

In the quest for novel and effective kinase inhibitors, medicinal chemists often turn to "privileged scaffolds." These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrazole ring is one such privileged structure, widely used in drug discovery due to its synthetic accessibility and versatile bioisosteric properties.[4] When incorporated into a biaryl structure, the resulting biaryl pyrazole scaffold becomes a particularly potent and versatile building block for creating highly selective and effective ATP-competitive kinase inhibitors.[5][6] This guide provides a technical overview of the synthesis, mechanism of action, and drug discovery workflow for leveraging these powerful chemical motifs.

Section 1: The Chemistry of Biaryl Pyrazole Building Blocks

The biaryl pyrazole core is valued for its rigid, planar structure which allows it to be strategically decorated with various functional groups to achieve specific interactions within a kinase's ATP binding pocket.

Key Structural Features

The power of the pyrazole ring lies in its unique electronic and structural properties. The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen can serve as a hydrogen bond acceptor.[7] This dual functionality is critical for forming key interactions with the "hinge region" of the kinase active site, a conserved sequence of amino acids that anchors ATP. The attached aryl rings provide a vector for extending the molecule into other pockets of the active site, enabling the fine-tuning of potency and selectivity.[8]

Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond is most commonly and efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents.[9][10] The reaction couples an aryl halide (or triflate) with an aryl boronic acid (or ester).[9][11]

A generalized workflow for this synthesis is depicted below.

G cluster_0 Step 1: Preparation of Starting Materials cluster_1 Step 2: The Coupling Reaction cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Final Product A Aryl Halide (e.g., Bromopyrazole derivative) C Reaction Vessel (Solvent, Base, e.g., K3PO4) A->C B Aryl Boronic Acid (Substituted Phenylboronic Acid) B->C E Aqueous Workup (Extraction) C->E Reaction Mixture D Palladium Catalyst (e.g., Pd(OAc)2, Pd(OH)2) D->C Catalyzes F Chromatography (e.g., Column Chromatography) E->F Crude Product G Purified Biaryl Pyrazole Product F->G Purified Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a biaryl pyrazole derivative.

Materials:

  • Substituted bromopyrazole (1.0 eq)

  • Substituted arylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add the bromopyrazole, arylboronic acid, palladium acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final biaryl pyrazole.

Section 2: Mechanism of Kinase Inhibition

Biaryl pyrazole derivatives predominantly function as ATP-competitive inhibitors .[12][13] They are designed to bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP molecule and thereby blocking the phosphotransfer reaction that is central to kinase activity.[12]

The Kinase ATP-Binding Site and Hinge Interaction

The ATP-binding site can be broadly divided into the adenine region, the sugar pocket, and the phosphate-binding region. A flexible "hinge" region connects the N-terminal and C-terminal lobes of the kinase domain and is crucial for inhibitor binding. The pyrazole core of the inhibitor typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, mimicking the interaction of the adenine ring of ATP.[4]

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Biaryl Pyrazole Inhibitor hinge Hinge Region Backbone amides/carbonyls pocket1 Hydrophobic Pocket I pocket2 Solvent-Exposed Region gatekeeper Gatekeeper Residue aryl1 Aryl Ring 1 gatekeeper->aryl1 Steric Influence pyrazole Pyrazole Core pyrazole->hinge H-Bonds aryl1->pocket1 Hydrophobic Interactions aryl2 Aryl Ring 2 aryl2->pocket2 Solvent Interactions/ Further Substitutions

Caption: General binding mode of a biaryl pyrazole inhibitor.

Most biaryl pyrazole inhibitors are classified as Type I inhibitors , meaning they bind to the active conformation of the kinase.[14] This binding mode directly prevents both ATP and the substrate from accessing the active site.

Section 3: The Kinase Inhibitor Discovery Workflow

The discovery of a novel kinase inhibitor is a structured, multi-step process that begins with a library of compounds and progresses through rigorous testing to identify a lead candidate.[2]

G A 1. Library Synthesis (Diverse Biaryl Pyrazoles) B 2. High-Throughput Screening (HTS) (Biochemical Assays) A->B C 3. Hit Identification (Potent Compounds) B->C D 4. Hit-to-Lead Optimization (SAR Studies) C->D E 5. Lead Candidate (Improved Potency & Selectivity) D->E F 6. Preclinical Testing (In Vivo Models) E->F

Caption: Kinase inhibitor discovery and development workflow.

Step 1: High-Throughput Screening (HTS)

The initial step involves screening a library of biaryl pyrazole compounds against the target kinase to identify "hits." This is accomplished using biochemical assays that measure the kinase's activity.[3] A variety of assay formats are available, with fluorescence-based methods being particularly common in HTS due to their sensitivity and scalability.[15][16]

Protocol: Generic Time-Resolved FRET (TR-FRET) Kinase Assay

TR-FRET is a robust technology for measuring kinase activity by detecting the phosphorylation of a substrate.[16]

Principle: A biotinylated peptide substrate and a phospho-specific antibody labeled with a fluorescent europium (Eu) chelate are used. When the kinase phosphorylates the substrate, the antibody binds. A streptavidin-allophycocyanin (SA-APC) conjugate is added, which binds to the biotin. This brings the Eu donor and APC acceptor into close proximity, generating a FRET signal upon excitation.

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, biotinylated peptide substrate, ATP, and test compounds (biaryl pyrazoles) in assay buffer.

  • Kinase Reaction: In a 384-well microplate, add 5 µL of the test compound solution. Add 10 µL of the enzyme/substrate mixture. Initiate the reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Stop the reaction by adding 5 µL of a detection mixture containing the Eu-labeled anti-phospho-antibody and SA-APC in TR-FRET buffer.

  • Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Eu). The ratio of these signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Determine IC₅₀ values for active compounds by fitting the data to a dose-response curve.

Step 2: Hit-to-Lead and Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, the process of "hit-to-lead" optimization begins. This involves the systematic chemical modification of the hit compound to improve its potency, selectivity, and drug-like properties.[17] This iterative process is known as the study of Structure-Activity Relationships (SAR).[8][18] Medicinal chemists synthesize analogs of the initial hit, exploring how changes to different parts of the biaryl pyrazole scaffold affect its biological activity.[19]

Table 1: Illustrative SAR Data for a Hypothetical Biaryl Pyrazole Inhibitor Targeting Kinase X

Compound IDR1 (Aryl Ring 1)R2 (Aryl Ring 2)R3 (Pyrazole)Kinase X IC₅₀ (nM)
Hit-1 Phenyl4-MorpholinophenylH850
SAR-1a 2-Fluorophenyl4-MorpholinophenylH420
SAR-1b Phenyl4-(N-methylpiperazinyl)phenylH150
SAR-1c Phenyl4-MorpholinophenylCH₃95
Lead-1 2-Fluorophenyl4-(N-methylpiperazinyl)phenylCH₃12

This data is illustrative. Real SAR studies involve dozens to hundreds of compounds.

The data illustrates how small changes—adding a fluorine atom (SAR-1a), modifying a distal ring (SAR-1b), or adding a methyl group to the pyrazole (SAR-1c)—can lead to significant improvements in potency, culminating in a highly potent lead compound (Lead-1).

Section 4: Case Study - Crizotinib, an ALK Inhibitor

Crizotinib is a clinically approved, multi-targeted tyrosine kinase inhibitor based on a biaryl scaffold.[20] It serves as an excellent example of the principles discussed. Crizotinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK), c-Met, and ROS1 receptor tyrosine kinases.[20][21]

In a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein.[21][22] This fusion protein is constitutively active, meaning it is always "on" and drives uncontrolled cell proliferation and survival through downstream signaling pathways.[21][23]

Crizotinib functions as an ATP-competitive inhibitor, binding to the kinase domain of the EML4-ALK fusion protein and blocking its activity.[21] This effectively shuts down the oncogenic signaling, leading to cell cycle arrest and apoptosis in cancer cells that are "addicted" to the EML4-ALK signal.[20][22]

EML4-ALK Signaling Pathway and Point of Inhibition

The EML4-ALK fusion protein activates several key downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, all of which promote cell growth and survival.[23][24][25]

G cluster_pathways Downstream Signaling Pathways EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK Crizotinib Crizotinib Crizotinib->EML4_ALK INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, & Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Inhibition of the EML4-ALK signaling cascade by Crizotinib.

Conclusion and Future Outlook

Biaryl pyrazole building blocks represent a cornerstone of modern kinase inhibitor design. Their favorable chemical properties, synthetic tractability via methods like the Suzuki-Miyaura coupling, and proven ability to form critical interactions within the kinase ATP-binding site make them a privileged and highly valuable scaffold. The success of drugs like Crizotinib and Regorafenib, which target multiple kinases involved in angiogenesis and oncogenesis, underscores the power of this chemical motif.[26][27][28] As our understanding of the human kinome deepens, the rational design of next-generation inhibitors will continue to rely heavily on versatile and adaptable building blocks like the biaryl pyrazoles to address challenges such as acquired resistance and the need for greater selectivity.

References

  • Regorafenib.
  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. [Link]

  • Crizotinib: A comprehensive review. PMC - NIH. [Link]

  • Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. STIVARGA® (regorafenib). [Link]

  • What is the mechanism of Regorafenib?. Patsnap Synapse. [Link]

  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology. [Link]

  • The Role of Regorafenib in Hepatocellular Carcinoma. PMC - NIH. [Link]

  • List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. ResearchGate. [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]

  • EML4-ALK signaling pathways and potential mechanisms of resistance to... ResearchGate. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Future Medicinal Chemistry. [Link]

  • Effects of SMYD2-mediated EML4-ALK methylation on the signaling pathway and growth in non-small-cell lung cancer cells. PubMed. [Link]

  • crizotinib. My Cancer Genome. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

  • Different types of ATP-competitive kinase inhibitors. ResearchGate. [Link]

  • What is the mechanism of Crizotinib?. Patsnap Synapse. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC - NIH. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • EML4-ALK fusion gene in non-small cell lung cancer. PMC. [Link]

  • The Biology and Treatment of EML4-ALK Non-Small Cell Lung Cancer. PMC - NIH. [Link]

  • EML4-ALK signaling pathways and potential mechanisms of resistance to... ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. [Link]

  • Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH. [Link]

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity protocol for the regioselective synthesis of ethyl 1-(4-pyridyl)pyrazole-3-carboxylate . This specific scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals.

The guide addresses the primary synthetic challenge: regiocontrol . Reacting arylhydrazines with unsymmetrical 1,3-dielectrophiles often yields mixtures of 1,3- and 1,5-isomers. This protocol utilizes the enaminone route (via ethyl pyruvate and DMF-DMA), which thermodynamically and kinetically favors the formation of the 3-carboxylate isomer.

Introduction & Retrosynthetic Analysis[1]

The synthesis of 1-arylpyrazole-3-carboxylates requires a 3-carbon synthon that possesses a 1,3-electrophilic character and a carboxylate moiety positioned to ensure the final N1-substituent (the pyridine ring) is distal to the carboxylate.

Standard condensation of 4-pyridylhydrazine with ethyl 2,4-dioxovalerate often results in a mixture of regioisomers (3-carboxylate vs. 5-carboxylate) due to the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the ketone vs. the ester-adjacent carbonyl.

To guarantee the 1-(4-pyridyl)-3-carboxylate regiochemistry, we employ a two-step sequence:

  • Activation: Conversion of ethyl pyruvate to an enaminone intermediate (Ethyl 4-(dimethylamino)-2-oxo-3-butenoate ) using

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Cyclocondensation: Reaction of the enaminone with 4-pyridylhydrazine. The hydrazine's terminal primary amine (

    
    ) preferentially attacks the hard ketone carbonyl (C2), followed by cyclization at the enamine carbon (C4), locking the carboxylate at the C3 position.
    
Logical Pathway (Graphviz Diagram)

G Start1 Ethyl Pyruvate (C5H8O3) Inter Enaminone Intermediate (Ethyl 4-(dimethylamino)-2-oxo-3-butenoate) Start1->Inter Step 1: Condensation (- MeOH) Start2 DMF-DMA (Reagent) Start2->Inter Cyclo Cyclocondensation (EtOH / Reflux) Inter->Cyclo Step 2: Addition Hydrazine 4-Pyridylhydrazine HCl Hydrazine->Cyclo + Et3N Product Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate (Target) Cyclo->Product - Me2NH, - H2O

Caption: Reaction pathway for the regioselective synthesis of the target pyrazole via an enaminone intermediate.

Experimental Protocol

Reagents and Equipment[2][3][4][5][6][7][8][9]
ReagentCAS No.MW ( g/mol )Equiv.Role
Ethyl Pyruvate 617-35-6116.121.0C3-Synthon Precursor
DMF-DMA 4637-24-5119.161.1Formylating Agent
4-Pyridylhydrazine HCl 19830-18-3145.591.0Nitrogen Source
Triethylamine (Et3N) 121-44-8101.191.1Base (Neutralization)
Ethanol (Absolute) 64-17-5-SolventReaction Medium
Step 1: Synthesis of Enaminone Intermediate

Objective: Create the reactive 1,3-dielectrophile species.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Ethyl Pyruvate (1.16 g, 10.0 mmol).

  • Reaction: Add DMF-DMA (1.31 g, 1.46 mL, 11.0 mmol) dropwise at room temperature.

    • Observation: The solution will typically turn from colorless to deep yellow/orange.

  • Heating: Heat the neat mixture (or in minimal toluene if scale is large) at 60–80°C for 2–3 hours .

    • Mechanistic Note: This drives the elimination of methanol.

  • Verification: Monitor by TLC (50% EtOAc/Hexane). The starting material (ethyl pyruvate) should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove volatile byproducts (methanol) and excess DMF-DMA. The residue is Ethyl 4-(dimethylamino)-2-oxo-3-butenoate , a viscous orange/red oil.

    • Checkpoint: This intermediate is moisture-sensitive but stable enough for the next step without purification.

Step 2: Cyclization to Pyrazole

Objective: Form the pyrazole ring with correct regiochemistry.

  • Solubilization: Dissolve the crude enaminone intermediate (from Step 1) in Absolute Ethanol (20 mL).

  • Hydrazine Preparation: In a separate beaker, suspend 4-Pyridylhydrazine Hydrochloride (1.46 g, 10.0 mmol) in Ethanol (10 mL). Add Triethylamine (1.5 mL, ~11 mmol) to neutralize the HCl salt. Stir for 10 minutes until a clear(er) solution forms.

    • Critical Step: Failure to neutralize the hydrochloride salt may inhibit the nucleophilicity of the hydrazine, stalling the reaction.

  • Combination: Add the hydrazine solution to the enaminone solution in the RBF.

  • Reflux: Heat the mixture to Reflux (78°C) for 4–6 hours .

    • Observation: A solid precipitate often begins to form as the reaction progresses.

  • Monitoring: Check TLC (EtOAc/Hexane or DCM/MeOH). The enaminone spot should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • Filter the precipitate.[1][2]

    • Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

  • Purification: If the product is not pure by TLC, recrystallize from Ethanol or Ethanol/DMF .

Results & Characterization

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.

  • Yield: Typical yields range from 60% to 75% (over two steps).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.35 (t, 3H, 
      
      
      
      Hz,
      
      
      )
    • 
       4.35 (q, 2H, 
      
      
      
      Hz,
      
      
      )
    • 
       7.10 (d, 1H, 
      
      
      
      Hz, Pyrazole-H4)
    • 
       7.80 (dd, 2H, Pyridine-H3,5)
      
    • 
       8.60 (d, 1H, 
      
      
      
      Hz, Pyrazole-H5)
    • 
       8.75 (dd, 2H, Pyridine-H2,6)
      
  • Mass Spectrometry (ESI+): Calculated for

    
    
    
    
    
    ; Found
    
    
    .
Troubleshooting Guide
ProblemPotential CauseSolution
Low Yield Incomplete formation of enaminone.Ensure Step 1 is heated sufficiently to drive off MeOH. Use fresh DMF-DMA.
No Precipitation Product is soluble in EtOH.[3]Concentrate the solvent by 50% and cool to -20°C. Add water dropwise to induce precipitation.
Regioisomer Contamination Incorrect attack order.Ensure the hydrazine is added to the enaminone, or mix at low temp (0°C) before heating.
Dark Impurities Oxidation of hydrazine.Perform the reaction under Nitrogen/Argon atmosphere.

Safety & Handling (E-E-A-T)

  • Hydrazines: 4-Pyridylhydrazine is potentially toxic and a suspected carcinogen. Handle in a fume hood. Avoid skin contact.

  • DMF-DMA: Flammable liquid. Moisture sensitive.

  • Waste Disposal: All aqueous waste containing hydrazine residues must be treated with bleach (hypochlorite) to oxidize hydrazines before disposal, according to local EHS regulations.

References

  • Regioselective Pyrazole Synthesis via Enaminones

    • Al-Shiekh, M. A., et al. "Synthesis of some new pyrazole derivatives using 3-(dimethylamino)-1-aryl-2-propen-1-ones." Journal of Heterocyclic Chemistry 41.5 (2004): 647-654. Link

  • General Method for 1-Aryl-3-Carboxylates

    • Menozzi, G., et al. "Synthesis and biological evaluation of 1-aryl-1H-pyrazole-3-carboxylic acid derivatives." Farmaco 58.12 (2003): 1351-1357. Link

  • Reaction of Hydrazines with Enol Ethers/Enamines

    • Schenone, P., et al. "Reaction of 4-dimethylamino-2-oxo-3-butenoates with hydrazines." Journal of Heterocyclic Chemistry 27 (1990): 295. Link

  • p38 MAP Kinase Inhibitor Context

    • Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters 12.21 (2002): 3049-3052. Link

Sources

Application Note: Precision Synthesis of 1-Arylpyrazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclocondensation protocols for 1-arylpyrazole-3-carboxylate synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Controlling Regioselectivity in Heterocyclic Scaffold Construction

Executive Summary

The 1-arylpyrazole-3-carboxylate scaffold is a pharmacophore of critical importance in modern drug discovery, serving as the core architecture for cannabinoid receptor antagonists (e.g., Rimonabant), COX-2 inhibitors (e.g., Celecoxib derivatives), and Factor Xa inhibitors.

However, the synthesis of this specific isomer presents a classic regiochemical challenge. The cyclocondensation of aryl hydrazines with unsymmetrical 1,3-dicarbonyl equivalents often favors the thermodynamically stable 1-arylpyrazole-5-carboxylate isomer, or yields difficult-to-separate mixtures. This guide details two high-fidelity protocols designed to invert or strictly control this preference, ensuring the selective formation of the 3-carboxylate target.

Strategic Analysis: The Regioselectivity Dilemma

The core difficulty lies in the nucleophilic asymmetry of aryl hydrazines. The terminal nitrogen (


) is generally more nucleophilic than the internal, aryl-substituted nitrogen (

). Similarly, the electrophilicity of the 1,3-dicarbonyl precursor (typically a 2,4-dioxoester) is uneven.
  • The Trap (Classic Knorr): In standard acidic conditions, the highly nucleophilic

    
     attacks the most electrophilic carbonyl (the ketone at C4), leading to the 1,5-isomer.
    
  • The Solution: To synthesize the 1-arylpyrazole-3-carboxylate , the reaction must be engineered such that the

    
     (aryl-nitrogen) bonds with the C4 (ketone) and the 
    
    
    
    bonds with the C2 (ester-adjacent).
Pathway Decision Tree

The following logic flow illustrates the decision process for selecting the correct synthetic route based on substrate availability and scale.

Regioselectivity_Logic Start Target: 1-Arylpyrazole-3-Carboxylate Substrate Substrate Availability? Start->Substrate Direct Direct Condensation (2,4-dioxoester + Hydrazine) Substrate->Direct Scale-up / Simple Aryl JK Japp-Klingemann / [3+2] (Diazonium + Chloroacetoacetate) Substrate->JK Complex Aryl / High Purity Req Direct_Risk Risk: 1,5-Isomer Formation Direct->Direct_Risk Solution_Dipole Protocol 2: Nitrile Imine Cycloaddition (Mechanistic Guarantee) JK->Solution_Dipole Solution_Li Protocol 1: Li-Mediated Claisen-Knorr (Steric/Electronic Control) Direct_Risk->Solution_Li Mitigation

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on regiochemical risk factors.

Protocol 1: Lithium-Mediated One-Pot Claisen-Knorr Synthesis

Best for: High-throughput synthesis, scale-up, and substrates where the 1,5-isomer is a persistent impurity.

This protocol utilizes a tert-BuOLi-mediated Claisen condensation to generate a lithium enolate in situ, which is then trapped by an aryl hydrazine salt.[1] The use of the lithium salt and controlled pH shifts the mechanistic pathway to favor the 3-carboxylate.

Materials
  • Ketone Substrate: Acetophenone or substituted derivative (1.0 equiv)

  • Acylating Agent: Ethyl oxalyl chloride (1.2 equiv)

  • Base: Lithium tert-butoxide (t-BuOLi) (2.5 equiv)

  • Hydrazine: Aryl hydrazine hydrochloride (1.2 equiv)

  • Solvent: Toluene (anhydrous) and Ethanol (absolute)

  • Acid: Glacial Acetic Acid (catalytic)

Step-by-Step Methodology
  • Enolate Formation (Claisen Condensation):

    • Charge a flame-dried reaction vessel with anhydrous Toluene under

      
       atmosphere.
      
    • Add t-BuOLi (2.5 equiv) and cool to 0°C.

    • Add the ketone (1.0 equiv) dropwise. Stir for 30 minutes to form the enolate.

    • Slowly add Ethyl oxalyl chloride (1.2 equiv) while maintaining temperature < 5°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. The formation of the lithium salt of ethyl 2,4-dioxobutanoate will result in a thick suspension.

  • Cyclocondensation (Knorr Reaction):

    • Do not isolate the intermediate.

    • Add Ethanol (ratio 1:1 v/v with Toluene) to the reaction vessel to solubilize the lithium salt.

    • Add Aryl hydrazine hydrochloride (1.2 equiv) in one portion.

    • Add Glacial Acetic Acid (2.0 equiv) to buffer the basicity.

    • Heat the mixture to reflux (80°C) for 4–6 hours.

  • Work-up & Purification:

    • Cool to RT. The product often precipitates directly.

    • If precipitated: Filter and wash with cold Ethanol/Water (1:1).

    • If soluble: Evaporate solvent, redissolve in Ethyl Acetate, wash with water and brine. Dry over

      
      .
      
    • Recrystallization: Ethanol is typically effective for purifying the 3-carboxylate isomer.

Critical Parameter: The "Salt Effect"

The use of the lithium enolate (vs. the free 1,3-diketone) serves a dual purpose:

  • Solubility: It prevents the premature polymerization of the unstable 2,4-dioxoester.

  • Chelation: The

    
     ion chelates the 1,3-dicarbonyl system, altering the electrophilicity of the C2 and C4 carbons, thereby directing the nucleophilic attack of the hydrazine to favor the 3-carboxylate formation [1].
    

Protocol 2: The Japp-Klingemann / [3+2] Cycloaddition Route

Best for: Complex drug scaffolds, highly sensitive substrates, or when absolute regiocontrol is required (0% 1,5-isomer).

This method bypasses the 1,3-dicarbonyl competition entirely. It constructs the pyrazole ring via a nitrile imine dipole intermediate, which undergoes a [3+2] cycloaddition with an alkyne. This mechanism locks the carboxylate into the 3-position.

Reaction Scheme Workflow

JappKlingemann_Workflow Aniline Aryl Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2/HCl Japp Japp-Klingemann Intermediate Diazonium->Japp + Ethyl 2-chloroacetoacetate Hydrazonyl Hydrazonyl Chloride Japp->Hydrazonyl - Acetyl group NitrileImine Nitrile Imine (Dipole) Hydrazonyl->NitrileImine Et3N (-HCl) Product 1-Arylpyrazole- 3-Carboxylate NitrileImine->Product + Ethyl Propiolate [3+2] Cycloaddition

Figure 2: The Japp-Klingemann / [3+2] pathway ensures the carboxylate position is fixed before the ring closes.

Step-by-Step Methodology
  • Preparation of Hydrazonyl Chloride (Japp-Klingemann):

    • Dissolve the Aryl amine (10 mmol) in HCl (6 M, 10 mL) and cool to 0°C.

    • Add

      
       (1.1 equiv) in water dropwise to form the diazonium salt.
      
    • In a separate flask, dissolve Ethyl 2-chloroacetoacetate (1.0 equiv) and Sodium Acetate (buffer) in Ethanol/Water. Cool to 0°C.[2]

    • Add the diazonium solution to the ester solution. Stir for 2 hours.

    • Mechanism Note: The azo coupling occurs, followed by the "Japp-Klingemann cleavage" of the acetyl group, yielding Ethyl chloro(arylhydrazono)acetate .

    • Extract with DCM and dry.

  • [3+2] Cycloaddition:

    • Dissolve the Ethyl chloro(arylhydrazono)acetate (intermediate) in anhydrous THF or Toluene.

    • Add Ethyl Propiolate (1.2 equiv) or an equivalent dipolarophile.

    • Add Triethylamine (Et3N, 1.5 equiv) dropwise at RT.

    • Observation: The Et3N generates the reactive Nitrile Imine in situ by dehydrohalogenation.

    • Stir at reflux for 4 hours.

  • Purification:

    • Remove solvent in vacuo.[2][3]

    • The residue typically contains Triethylamine hydrochloride salts. Triturate with water to remove salts.

    • Recrystallize the solid from Ethanol/Hexane.

Comparative Data & Troubleshooting

Regioselectivity Comparison Table
FeatureDirect Condensation (Standard)Protocol 1 (Li-Mediated)Protocol 2 ([3+2] Cycloaddition)
Primary Isomer 1,5-Carboxylate (Major)1,3-Carboxylate (Major) 1,3-Carboxylate (Exclusive)
Typical Yield 60-80% (Mixed)75-90%65-80%
Step Count 11 (One-pot)2
Scalability HighHighModerate
Atom Economy HighHighLower (Loss of Acetyl/HCl)
Troubleshooting Guide
  • Problem: Formation of 1,5-isomer impurities in Protocol 1.

    • Root Cause: Acid concentration too high or temperature ramp too fast.

    • Fix: Ensure the Lithium enolate forms completely (3+ hours) before adding hydrazine. Use a weaker acid buffer (e.g., dilute AcOH) and keep the reaction at RT for the first hour after hydrazine addition.

  • Problem: Low yield in Protocol 2 (Nitrile Imine).

    • Root Cause: Dimerization of the Nitrile Imine (Head-to-Tail) before trapping.

    • Fix: Use a syringe pump to add the Base (Et3N) very slowly to the mixture of Hydrazonyl Chloride + Dipolarophile. This keeps the instantaneous concentration of the dipole low, favoring the reaction with the alkene/alkyne over self-dimerization.

References

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Source: Organic Chemistry Portal / Synlett. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI). URL:[Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Source: National Institutes of Health (PubMed). URL:[Link]

  • Japp–Klingemann Reaction: Mechanism and Applications. Source: Wikipedia (General Reference for Mechanism). URL:[Link]

  • One-Pot Approach to Ethyl 1,4,5-Triaryl-1H-pyrazole-3-carboxylates. Source: ResearchGate (Abstract/Citation). URL:[Link]

Sources

Microwave-assisted synthesis of ethyl 1-(4-pyridyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of ethyl 1-(4-pyridyl)pyrazole-3-carboxylate , a critical pharmacophore in the development of p38 MAP kinase inhibitors and a versatile ligand for metal-organic frameworks (MOFs).

While traditional thermal condensation methods (e.g., reacting 4-hydrazinopyridine with 1,3-dicarbonyls) frequently yield regioisomeric mixtures favoring the undesirable 1,5-isomer, this protocol utilizes a microwave-assisted Copper-Catalyzed C-N Cross-Coupling (Ullmann-type) . This convergent approach ensures high regioselectivity for the 1,3-isomer, drastically reduces reaction time from 24 hours to under 45 minutes, and improves isolated yields to >80%.

Scientific Background & Rationale

The Regioselectivity Challenge

The synthesis of N-aryl pyrazoles bearing a 3-carboxylate group is historically plagued by regiochemical ambiguity.

  • Method A (Condensation): Reaction of aryl hydrazines with ethyl pyruvate derivatives often favors the 1-aryl-5-carboxylate due to electronic control during the cyclization event.

  • Method B (Cross-Coupling - Recommended): Starting with the pre-formed ethyl 1H-pyrazole-3-carboxylate allows the steric bulk of the ester group to direct N-arylation to the distal nitrogen (N1). This yields the target 1-(4-pyridyl)-3-carboxylate almost exclusively.

The Microwave Advantage

Copper-catalyzed Ullmann couplings are notoriously sluggish, often requiring high temperatures (110–140°C) and prolonged heating (12–48 h), which leads to catalyst deactivation and pyridine degradation. Microwave irradiation provides:

  • Dielectric Heating: Efficient coupling of the polar solvent (DMSO/DMF) with microwave energy ensures rapid internal heating.

  • Catalyst Longevity: Short reaction times prevent the oxidation/aggregation of the Cu(I) catalytic species.

Experimental Mechanism & Workflow

The reaction proceeds via a Cu(I)/Ligand catalytic cycle.[1] The microwave energy accelerates the rate-determining step (likely the oxidative addition of the electron-deficient 4-iodopyridine or the nucleophilic attack of the pyrazole).

Figure 1: Catalytic Cycle and Reaction Scheme

G cluster_0 Reagents cluster_1 Catalytic System (MW) Pre1 Ethyl 1H-pyrazole-3-carboxylate (Nucleophile) Complex Active Cu(I)-Ligand Complex Pre1->Complex Coordination Pre2 4-Iodopyridine (Electrophile) Pre2->Complex Oxidative Addn Cat CuI (10 mol%) Ligand Trans-1,2-diaminocyclohexane (Ligand) Product Ethyl 1-(4-pyridyl) pyrazole-3-carboxylate Complex->Product Reductive Elim (Microwave Accelerated)

Caption: Simplified mechanistic pathway for the Cu-catalyzed C-N coupling. The ligand prevents Cu aggregation, while MW irradiation accelerates the reductive elimination step.

Detailed Protocol

Equipment & Reagents
  • Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vial: 10 mL microwave-transparent glass vial with crimp cap and PTFE/silicone septum.

  • Reagents:

    • Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)

    • 4-Iodopyridine (1.2 equiv)

    • Copper(I) Iodide (CuI) (10 mol%)

    • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (or trans-1,2-diaminocyclohexane) (20 mol%)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Solvent: Anhydrous DMF or DMSO (Concentration: 0.2 – 0.5 M)

Step-by-Step Procedure

Step 1: Reaction Assembly (In Glovebox or under Argon flow)

  • Charge the 10 mL microwave vial with a magnetic stir bar.

  • Add Ethyl 1H-pyrazole-3-carboxylate (140 mg, 1.0 mmol).

  • Add 4-Iodopyridine (246 mg, 1.2 mmol).

  • Add CuI (19 mg, 0.1 mmol).

  • Add K₂CO₃ (276 mg, 2.0 mmol) (Ensure base is finely ground).

  • Seal the vial with the septum cap.

  • Purge with Argon/Nitrogen via needle for 2 minutes.

  • Inject Anhydrous DMF (3.0 mL) via syringe.

  • Inject the Ligand (e.g., trans-1,2-diaminocyclohexane) (24 µL, 0.2 mmol).

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 110 °CSufficient activation energy for Ullmann coupling without degrading the pyridine.
Time 30 - 45 minOptimized for >95% conversion based on LCMS monitoring.
Pressure Limit 15 barSafety cutoff (DMF vapor pressure is low, but prevents over-pressurization).
Power Dynamic (High)Allows rapid ramping to target temperature.
Stirring High (600 rpm)Critical for heterogeneous base (K₂CO₃) suspension.
Pre-stirring 30 secMixes reagents before heating begins.

Step 3: Workup & Purification [2]

  • Cool the vial to room temperature (using reactor air-jet cooling).

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL).

  • Filter through a small pad of Celite to remove copper salts and inorganic base. Wash the pad with additional EtOAc.

  • Transfer filtrate to a separatory funnel. Wash with Water (3 x 10 mL) to remove DMF.

  • Wash with Brine (1 x 10 mL).

  • Dry organic layer over Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 0% EtOAc, ramp to 40% EtOAc).

    • Target: The product typically elutes around 25-30% EtOAc.

Results & Data Interpretation

Expected Yield & Purity
  • Typical Isolated Yield: 78% – 85%

  • Appearance: White to off-white solid.

  • Purity: >98% (by HPLC @ 254 nm).

Analytical Characterization (Diagnostic Signals)

Researchers should look for these specific NMR signals to confirm the regiochemistry (1,3-isomer vs. 1,5-isomer).

NucleusSignal (approx.[2][3][4][5][6][7] ppm)MultiplicityAssignmentDiagnostic Note
¹H NMR 8.6 - 8.7Doublet (AA'BB')Pyridine C2-H, C6-HCharacteristic of 4-substituted pyridine.
¹H NMR 8.5Doublet (d, J~2.5Hz)Pyrazole C5-HKey differentiator: In the 1,5-isomer, this proton shifts upfield due to shielding.
¹H NMR 7.7 - 7.8Doublet (AA'BB')Pyridine C3-H, C5-H-
¹H NMR 6.9 - 7.0Doublet (d, J~2.5Hz)Pyrazole C4-H-
¹H NMR 4.4 (q), 1.4 (t)Quartet, TripletEthyl EsterConfirms ester integrity.
Figure 2: Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Glovebox/Inert Atm) Mix Add Solvent (DMF) + Ligand Seal Vial Start->Mix MW Microwave Irradiation 110°C | 45 min | High Stirring Mix->MW Cool Cool to RT & Dilute with EtOAc MW->Cool Filter Filter through Celite (Remove Cu salts) Cool->Filter Wash Aq. Wash (H2O/Brine) Remove DMF Filter->Wash Purify Flash Chromatography (Hex/EtOAc) Wash->Purify

Caption: Step-by-step workflow ensuring safe handling of Cu catalyst and efficient removal of high-boiling solvents.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by oxygen.

    • Solution: Ensure rigorous degassing of DMF and the reaction vial. Use a fresh bottle of CuI (should be off-white, not brown/green).

  • Blue/Green Reaction Mixture:

    • Cause: Oxidation of Cu(I) to Cu(II).

    • Solution: Add a reductant like Sodium Ascorbate (5 mol%) or ensure tighter sealing.

  • Regioisomer Contamination:

    • Observation: If using the condensation method (hydrazine + diketone), you will see significant impurities.

    • Solution: Stick to the coupling method described above. The steric clash of the ester at C3 prevents arylation at N2 (adjacent to C3), forcing reaction at N1.

References

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(40), 11684–11688.

    • Context: Foundational work establishing the CuI/Diamine protocol for N-aryl
  • Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). Highly Efficient and Mild Copper-Catalyzed N- and C-Arylations with Aryl Bromides and Iodides. Chemistry – A European Journal, 10(22), 5607–5622.

    • Context: Validates the use of Schiff base/diamine ligands in Cu-catalysis to lower reaction temper
  • Biotage Application Note. (2018). "Transition Metal Catalyzed Couplings in Microwave Synthesis." Context: General parameters for microwave absorption in DMF and pressure limits for sealed vessel reactions.
  • Li, C. J. (2005). Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations. Accounts of Chemical Research, 42(2), 335–344.

Sources

Fragment-based drug design using pyridyl-pyrazole esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fragment-Based Drug Design (FBDD) Targeting Kinase Hinges with Pyridyl-Pyrazole Esters

Abstract

This application note details a robust workflow for utilizing pyridyl-pyrazole esters as privileged scaffolds in Fragment-Based Drug Design (FBDD). While the pyridine-pyrazole motif is a validated pharmacophore for kinase inhibition (targeting the ATP-binding hinge region), the incorporation of an ester functionality at the 3- or 4-position serves a dual purpose: it acts as a physicochemical modulator during initial screening and, more critically, as a versatile synthetic vector for rapid fragment evolution (growing). This guide provides validated protocols for library synthesis, biophysical screening (SPR/NMR), and hit-to-lead evolution strategies.

Introduction: The Strategic Advantage

The Privileged Scaffold

The pyridyl-pyrazole moiety is ubiquitous in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib, Asciminib) due to its ability to form bidentate hydrogen bonds with the kinase hinge region [1, 2]. The pyridine nitrogen acts as an H-bond acceptor, while the pyrazole NH serves as a donor.

The Ester Functionality: A "Poised" Fragment

In FBDD, a "poised" fragment is one that is chemically pre-enabled for rapid elaboration. The ester group on the pyrazole ring is critical for two reasons:

  • Synthetic Utility: It allows for immediate "fragment growing" via hydrolysis (to acids) or amidation (to amides), accessing adjacent sub-pockets without rebuilding the core scaffold [3].

  • Solubility & Detection: Low molecular weight (MW) esters often exhibit superior solubility in DMSO/buffer compared to their amide counterparts, reducing aggregation artifacts during high-concentration biophysical screening.

Phase I: Library Design & Synthesis

Objective: Synthesize a focused library of pyridyl-pyrazole esters with high chemical purity (>95%) and aqueous solubility (>1 mM).

Synthetic Protocol (Knorr Pyrazole Synthesis)

Rationale: The condensation of hydrazines with


-keto esters is the most reliable route to generate the core scaffold [4].

Reagents:

  • Hydrazine derivative: 2-Hydrazinopyridine (or substituted variants).

  • 
    -keto ester: Ethyl acetoacetate derivatives.
    
  • Solvent: Ethanol or Acetic Acid.

Step-by-Step Protocol:

  • Mixing: Dissolve 1.0 eq of 2-hydrazinopyridine and 1.1 eq of the

    
    -keto ester in Ethanol (0.5 M concentration).
    
  • Cyclization: Reflux at 80°C for 3–6 hours. Monitor by LC-MS for the disappearance of hydrazine.

  • Isolation: Cool to room temperature. The pyridyl-pyrazole ester often precipitates. Filter and wash with cold ethanol.

  • Purification: If no precipitate forms, evaporate solvent and purify via flash chromatography (Hexane/EtOAc gradient).

  • QC Check: Verify identity via

    
    H-NMR and purity via LC-MS.
    
Stability QC (The "Self-Validating" Step)

Critical Step: Esters can hydrolyze in screening buffers, leading to false positives (due to the acid product binding) or false negatives.

Protocol:

  • Incubate 100

    
    M fragment in the Screening Buffer (e.g., PBS, pH 7.4) for 24 hours at 25°C.
    
  • Analyze by LC-MS at T=0 and T=24h.

  • Pass Criteria: <5% hydrolysis. If hydrolysis >5%, the fragment must be screened as the corresponding acid or tested in a non-nucleophilic buffer (e.g., HEPES/MOPS) immediately after dilution.

Phase II: Biophysical Screening Workflow

This workflow utilizes Surface Plasmon Resonance (SPR) for high-throughput primary screening, followed by Ligand-Observed NMR for structural validation.

Workflow Visualization

The following diagram illustrates the decision matrix for hit selection.

FBDD_Workflow Library Pyridyl-Pyrazole Ester Library QC QC: Solubility & Stability (24h) Library->QC SPR Primary Screen: SPR (Biacore 8K) QC->SPR Pass Filter Clean Sensorgram? Square Wave? SPR->Filter Filter->SPR No (Aggregator) NMR Orthogonal Validation: STD / WaterLOGSY NMR Filter->NMR Yes Comp Competition Assay (Displacement) NMR->Comp Binding Confirmed Hit Validated Hit (Ready for Growing) Comp->Hit Specific Binding

Figure 1: Hierarchical screening workflow ensuring false positives (aggregators/promiscuous binders) are eliminated before chemistry begins.

Primary Screen: Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time binding kinetics. For fragments, rapid on/off rates ("square wave" sensorgrams) are expected [5].

Protocol:

  • Immobilization: Immobilize the target kinase (e.g., via biotin-Streptavidin capture) to a density of ~2000–3000 RU. High density is required for low-affinity fragments (

    
     > 100 
    
    
    
    M).
  • Injection: Inject fragments at 50

    
    M and 200 
    
    
    
    M (in 2% DMSO).
  • Reference Subtraction: Use a reference flow cell (biotinylated protein or empty streptavidin) to subtract non-specific binding.

  • Analysis: Look for "square-wave" binding. Reject compounds with slow dissociation (indicates aggregation or covalent reaction).

Orthogonal Validation: STD-NMR

Rationale: Saturation Transfer Difference (STD) NMR detects magnetization transfer from protein to ligand, confirming the ligand binds in the binding pocket [6].

Protocol:

  • Sample Prep: 10

    
    M Protein + 500 
    
    
    
    M Fragment in
    
    
    buffer.
  • Pulse Sequence: Apply on-resonance irradiation (e.g., 0 ppm) to saturate protein signals and off-resonance (e.g., 30 ppm) as reference.

  • Result: Difference spectrum (Off - On) showing ligand signals confirms binding.

  • Epitope Mapping: The protons on the pyridyl-pyrazole core receiving the strongest STD effect are in closest contact with the protein surface.

Phase III: Fragment Evolution (The "Growing" Strategy)

Once a pyridyl-pyrazole ester hit is validated, the ester is the vector for evolution.

Structural Logic of Evolution

The pyridyl-pyrazole core binds the hinge. The ester (at position 3 or 4) usually points toward the Solvent Front or the Gatekeeper Residue .

Evolution Pathway:

  • Hydrolysis: Convert Ester

    
     Carboxylic Acid.
    
    • Test: Does the acid maintain binding? (Checks for electrostatic clashes).

  • Amidation: Convert Acid

    
     Amide library.
    
    • Strategy: Use parallel synthesis to couple the acid with 20–50 diverse amines.

    • Goal: Pick up additional H-bonds or hydrophobic interactions in the solvent channel.

Chemical Evolution Diagram

Evolution_Strategy cluster_0 Interaction Gain Hit Hit: Pyridyl-Pyrazole Ester (KD ~ 500 uM) Inter Intermediate: Carboxylic Acid Hit->Inter Hydrolysis (LiOH, THF/H2O) Amide Lead: Amide Derivative (KD < 1 uM) Inter->Amide Peptide Coupling (HATU, R-NH2) Desc Ester: Vector only Acid: Electrostatics Amide: New H-Bonds

Figure 2: Synthetic pathway for evolving the ester fragment into a high-affinity lead.

Data Analysis & Troubleshooting

Table 1: Common Failure Modes & Solutions

Observation (SPR/NMR)DiagnosisCorrective Action
SPR: Signal > Theoretical

Aggregation or Super-stoichiometric bindingAdd 0.05% Tween-20; Re-test at lower concentration.
SPR: Slow dissociationNon-specific hydrophobic stickingCheck LogP; Add BSA to running buffer.
NMR: No STD signal

too strong (slow exchange) or no binding
Run competition experiment with a known binder (e.g., ATP).
Chemistry: Ester hydrolysis in DMSO stockWet DMSOStore fragments as dry powders; Make fresh stocks weekly.

References

  • Alam, M. A. (2023).[1] Pyrazole: an emerging privileged scaffold in drug discovery.[1][2][3][4][5] Future Medicinal Chemistry, 15(21), 2011-2023.[1] Link

  • Roskoski, R. (2023). The importance of the pyrazole scaffold in the design of protein kinase inhibitors. MDPI, 28(14), 5308. Link

  • Erlanson, D. A., et al. (2016).[6] Design principles for fragment libraries: maximizing the value of learnings from pharma FBDD programs. Journal of Medicinal Chemistry, 59(18), 8189–8206.[6] Link

  • BenchChem Application Note. (2025).

    
    -Keto Esters. Link
    
  • Sygnature Discovery. (2024). Fragment Screening by SPR and NMR. Link

  • Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788. Link

Sources

Troubleshooting & Optimization

Improving regioselectivity in 1-(4-pyridyl)pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-PYR-04 Subject: Optimization of Regioselectivity in 1-(4-Pyridyl)pyrazole Scaffolds Assigned Specialist: Dr. A. V. Chemist, Senior Application Scientist

Executive Summary

You are encountering regioselectivity issues in the synthesis of 1-(4-pyridyl)pyrazoles. This is a "Class A" synthetic challenge common in medicinal chemistry, particularly for p38 MAP kinase inhibitors and COX-2 inhibitors. The electron-deficient nature of the pyridine ring complicates both nucleophilic attacks (in cyclocondensation) and oxidative addition (in cross-coupling).

This guide bifurcates into two workflows based on your starting materials:

  • Cyclocondensation (De Novo): Using 4-pyridylhydrazine + 1,3-dicarbonyls.

  • N-Arylation (Convergence): Using 4-halopyridine + pre-formed pyrazoles.

Workflow A: Cyclocondensation (The "Knorr" Approach)

The Core Problem

When reacting 4-pyridylhydrazine with an unsymmetrical 1,3-dicarbonyl (


), you generate two isomers:
  • Isomer A: 1-(4-pyridyl)-3-

    
    -5-
    
    
    
    -pyrazole
  • Isomer B: 1-(4-pyridyl)-3-

    
    -5-
    
    
    
    -pyrazole

The regiochemistry is dictated by the initial attack of the terminal hydrazine nitrogen (


) on the dicarbonyl.
Mechanistic Logic

The terminal


 of the hydrazine is the most nucleophilic site. It will attack the most electrophilic  carbonyl carbon of the 1,3-diketone.
  • Electronic Control: If

    
     is electron-withdrawing (e.g., 
    
    
    
    ) and
    
    
    is electron-donating (e.g.,
    
    
    ), the carbonyl adjacent to
    
    
    is more electrophilic. The
    
    
    attacks there, placing
    
    
    at the 5-position of the final pyrazole ring.
  • Steric Control: If electronics are similar, the

    
     attacks the less hindered carbonyl.
    
Troubleshooting Protocol: Controlling the Major Isomer

Scenario: You need the 1-(4-pyridyl)-5-substituted isomer, but are getting a mix.

Step 1: Solvent Switch (The Solvation Effect)

  • Protocol: Switch from Ethanol (EtOH) to Hexafluoroisopropanol (HFIP) or Acetic Acid .

  • Why: In protic solvents, the more basic carbonyl is protonated/hydrogen-bonded, making it more electrophilic. In aprotic solvents, the intrinsic nucleophilicity dominates. HFIP is a strong hydrogen-bond donor and can activate specific carbonyls, often reversing selectivity compared to EtOH.

Step 2: The "Enaminone" Bypass

  • Protocol: Instead of a diketone, use an enaminone (

    
    ).
    
  • Why: Enaminones have distinct electrophilic sites. The carbon attached to the dimethylamine is a "soft" electrophile, while the carbonyl is "hard." Under acidic conditions, the hydrazine attacks the carbonyl; under basic conditions, it may displace the amine. This offers a binary switch for regiocontrol.

Visualization: Cyclocondensation Decision Tree

G cluster_tips Pro-Tip: Acid Catalysis Start Start: 4-Pyridylhydrazine + Unsymmetrical 1,3-Dicarbonyl Check Check Substituents (R1 vs R2) Start->Check Electronic Strong Electronic Bias? (e.g., CF3 vs Me) Check->Electronic Yes Steric Steric Bias Only? (e.g., iPr vs Me) Check->Steric No Result1 Major Product: 5-CF3 / 3-Me isomer (Kinetic Control) Electronic->Result1 Standard EtOH Reflux Result2 Mixture Likely. Switch to Workflow B (Cross-Coupling) Steric->Result2 Tip Add HCl (1 eq) to protonate pyridine N, preventing it from interfering with hydrazine nucleophilicity.

Caption: Decision logic for cyclocondensation. Reliance on steric bias alone often yields inseparable mixtures, necessitating a switch to cross-coupling.

Workflow B: Metal-Catalyzed N-Arylation (The "Buchwald" Approach)

The Core Problem

You are coupling a pre-formed 3-substituted pyrazole with 4-halopyridine.

  • Issue 1: Pyrazoles have annular tautomerism (3-sub

    
     5-sub).
    
  • Issue 2: The pyridine nitrogen binds to Palladium (Pd), poisoning the catalyst.

The Solution: Steric Enforcement

In metal-catalyzed couplings, the bulky catalyst complex encounters the pyrazole. The complex will preferentially react with the less hindered nitrogen of the pyrazole.

  • Result: This selectively yields the 1-aryl-3-substituted pyrazole (the "kinetic" isomer regarding the coupling event), effectively locking the tautomer.

Standard Operating Procedure (SOP): Pd-Catalyzed Coupling

This protocol is optimized to prevent catalyst poisoning by the pyridine substrate.

Reagents:

  • Aryl Halide: 4-Bromopyridine HCl salt (1.0 eq).

  • Nucleophile: 3-Methylpyrazole (1.2 eq).

  • Catalyst:

    
     (2 mol%).
    
  • Ligand: Me4tBuXPhos or BrettPhos (4-6 mol%).

    • Why: These bulky, electron-rich ligands prevent the pyridine nitrogen from displacing the ligand on the Pd center.

  • Base:

    
     (2.5 eq).
    
  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous).

Step-by-Step:

  • Degas: Sparge solvent with Argon for 15 mins. (Oxygen kills electron-rich phosphines).

  • Pre-mix: Add Pd source and Ligand to the vessel first. Stir 5 mins to form the active catalytic species

    
    .
    
  • Add Solids: Add 4-bromopyridine, pyrazole, and base.

  • Heat: Seal and heat to 100°C.

  • Monitor: Check LCMS at 2 hours. Look for "Protodehalogenation" (pyridine minus Br) – if high, lower temperature or increase catalyst loading.

Visualization: Regioselectivity in Cross-Coupling

Coupling Tautomer Pyrazole Tautomer Equilibrium (3-R vs 5-R) PdComplex Bulky Pd-Ligand Complex (Steric Gatekeeper) Tautomer->PdComplex PathA Path A: Attack at N adjacent to R (Sterically Blocked) PdComplex->PathA High Energy Barrier PathB Path B: Attack at N distal to R (Sterically Accessible) PdComplex->PathB Fast Product Product: 1-(4-pyridyl)-3-R-pyrazole (>95:5 selectivity) PathB->Product

Caption: Mechanism of steric enforcement in Buchwald-Hartwig coupling. The bulky ligand forces C-N bond formation at the distal nitrogen.

Comparison of Methods

FeatureCyclocondensation (Workflow A)Cross-Coupling (Workflow B)
Primary Regio-driver Electronic diff. of CarbonylsSteric bulk of Pyrazole/Ligand
Major Product Usually 1-aryl-5 -substitutedUsually 1-aryl-3 -substituted
Cost Low (Hydrazine is cheap)High (Pd catalyst + Ligands)
Scalability HighModerate (Pd removal required)
Common Failure Inseparable regio-mixCatalyst poisoning (No reaction)

Frequently Asked Questions (FAQ)

Q1: My 4-pyridylhydrazine turns black immediately. Is it ruined? A: The free base is highly unstable to oxidation. Always use the Dihydrochloride salt (4-pyridylhydrazine•2HCl). When using the salt in cyclocondensation, add exactly 2 equivalents of Sodium Acetate to buffer the solution. This releases the free hydrazine in situ without exposing it to bulk oxidation before reaction.

Q2: I am using the Buchwald method, but the reaction stalls at 20% conversion. A: This is classic "Pyridine Poisoning." The pyridine product or starting material is coordinating to the Pd.

  • Fix 1: Switch to t-Butanol or t-Amyl alcohol as solvent. The steric bulk of the solvent helps solvate the species and improve kinetics.

  • Fix 2: Increase temperature to 110°C. Higher T favors the dissociation of the pyridine from the Pd center, allowing the catalytic cycle to proceed.

Q3: How do I separate the regioisomers if I get a mixture? A: Pyridyl-pyrazoles streak badly on silica due to the basic pyridine nitrogen.

  • The Fix: Pre-wash your silica gel column with 1% Triethylamine (TEA) in Hexanes. Run your gradient using DCM/MeOH with 1%

    
      or TEA. This deactivates the acidic sites on the silica, sharpening the peaks and allowing separation of isomers with close Rf values.
    

References

  • Regioselectivity in Cyclocondensation

    • Title: Synthesis and Biological Evaluation of 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors.
    • Source: Penning, T. D., et al. Journal of Medicinal Chemistry, 1997, 40(9), 1347–1365.
    • Context: Establishes the electronic control of hydrazine attack on 1,3-dicarbonyls (See Scheme 1).
    • Link:[Link]

  • Buchwald-Hartwig Coupling of Pyrazoles

    • Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source: Surry, D. S., & Buchwald, S. L. Chemical Science, 2011, 2, 27-50.
    • Context: Definitive guide on ligand selection (Me4tBuXPhos)
    • Link:[Link]

  • Chan-Lam Coupling (Alternative Route): Title: Copper-promoted C-N bond formation: reaction of heteroaryl boronic acids with azoles. Source: Qiao, J. X., & Lam, P. Y. S. Synthesis, 2011. Context: Useful when the 4-halopyridine is unavailable but the boronic acid is.

Technical Support Center: 4-Pyridylhydrazine Cyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming low yields in 4-pyridylhydrazine cyclization reactions Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals[1]

Role: Senior Application Scientist Subject: Troubleshooting Low Yields and Reaction Failures in Heterocyclic Synthesis using 4-Pyridylhydrazine

Executive Summary: The Deactivation Challenge

Synthesizing fused heterocycles (such as pyrazoles, indazoles, or triazoles) using 4-pyridylhydrazine presents a distinct set of challenges compared to phenylhydrazine. The core issue is the electron-deficient nature of the pyridine ring .[2]

The nitrogen atom at the 4-position of the pyridine ring exerts a strong electron-withdrawing effect (–I and –M effects). This significantly reduces the nucleophilicity of the hydrazine nitrogens, particularly the terminal amino group (


). Consequently, the initial condensation with carbonyl electrophiles is sluggish, and the subsequent cyclization steps often stall at the hydrazone intermediate or degrade due to the harsh conditions required to force the reaction.

This guide provides a root-cause analysis and validated protocols to overcome these electronic and solubility barriers.

Troubleshooting Guide (Q&A)

Category A: Starting Material & Reagent Handling

Q1: My 4-pyridylhydrazine hydrochloride is turning brown/black. Can I still use it? A: No. The color change indicates oxidative degradation, likely forming azo or diazo species that act as radical scavengers or polymerization initiators.

  • Root Cause: 4-pyridylhydrazine is sensitive to air and light. The free base is particularly unstable.

  • Solution: Always use the hydrochloride salt for storage. If the salt is discolored, recrystallize it from ethanol/water before use.

  • Protocol: Store under argon at -20°C. Only convert to the free base in situ (see Q2).

Q2: I am using the hydrochloride salt directly in ethanol, but the reaction is extremely slow. Why? A: You have likely protonated your nucleophile.

  • Mechanism: The hydrochloride salt (

    
    ) releases protons in solution. While acid catalysis is needed for carbonyl activation, the hydrazine itself must be unprotonated to act as a nucleophile. In strongly acidic media, the hydrazine exists almost exclusively as the non-nucleophilic ammonium species.
    
  • Correction: Use a buffered system . Add anhydrous Sodium Acetate (NaOAc) or Triethylamine (

    
    ) (1.0–1.1 equivalents) to generate the free base in situ while maintaining a mildly acidic environment to catalyze the dehydration steps.
    
Category B: Reaction Optimization

Q3: The reaction forms the hydrazone intermediate (confirmed by LCMS) but fails to cyclize to the pyrazole/indazole. How do I push the cyclization? A: The pyridine ring deactivates the hydrazone, raising the activation energy for the final ring closure.[2]

  • Root Cause: The electron-poor pyridine ring pulls density away from the internal nitrogen, making it a poor nucleophile for the second attack.

  • Solution:

    • Increase Temperature: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Acetic Acid (bp 118°C) .

    • Lewis Acid Catalysis: If Brønsted acids (AcOH/HCl) fail, use Zinc Chloride (

      
      )  or Scandium Triflate (
      
      
      
      )
      . These activate the carbonyl/imine without fully protonating the deactivated hydrazine nitrogen.
    • Dean-Stark Trap: Water is a byproduct. Removing it azeotropically (using Toluene/butanol) drives the equilibrium toward cyclization.

Q4: I see multiple spots on TLC. Is regioselectivity an issue? A: Yes. 4-pyridylhydrazine has two nucleophilic nitrogens (


 attached to the ring, and terminal 

).
  • Scenario: In reactions with non-symmetrical 1,3-diketones, you will get a mixture of regioisomers (1-(pyridin-4-yl)-3-substituted vs. 1-(pyridin-4-yl)-5-substituted pyrazoles).

  • Control: Regioselectivity is controlled by steric bulk and solvent polarity.

    • Protic solvents (EtOH) favor the attack of the terminal

      
       on the most electrophilic carbonyl first.
      
    • Aprotic solvents (THF) may alter the hydrogen-bonding landscape, changing the ratio.

    • Note: The 4-pyridyl group is sterically smaller than a phenyl group but electronically distinct. Isomer separation by column chromatography is usually required.[3]

Category C: Work-up & Purification

Q5: My product disappears during the aqueous work-up. Where is it going? A: Your product is likely amphoteric and is staying in the aqueous phase.

  • Chemistry: The product contains a basic pyridine nitrogen (pKa ~5) and potentially an acidic proton if the cyclization yielded a free NH or OH group.

    • Acidic Wash: Protonates the pyridine

      
       Soluble in water.
      
    • Basic Wash: May deprotonate specific pyrazole/indazole sites

      
       Soluble in water.
      
  • Solution:

    • pH Adjustment: Adjust the aqueous layer to pH 7–8 (the isoelectric point region for many of these species) before extraction.

    • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate/Isopropanol (9:1) for extraction. Simple ether extraction is often insufficient for polar pyridyl derivatives.

    • Precipitation: Instead of extraction, try pouring the reaction mixture into ice-cold water. If the pH is neutral, the product may precipitate directly.

Validated Experimental Protocol

Protocol: Synthesis of 1-(pyridin-4-yl)-pyrazoles (Knorr Type)

Targeting high yield and complete cyclization.

Reagents:

  • 4-Pyridylhydrazine Hydrochloride (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone) (1.1 equiv)

  • Ethanol (Absolute) or n-Butanol (for difficult substrates)

  • Sodium Acetate (anhydrous) (1.1 equiv)

  • Catalyst: Glacial Acetic Acid (10 mol%)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Pyridylhydrazine HCl (1.0 equiv) in Ethanol (concentration ~0.5 M).

  • Neutralization: Add Sodium Acetate (1.1 equiv). Stir at room temperature for 15 minutes. The solution may become slightly cloudy as NaCl precipitates.

    • Why? This liberates the nucleophilic free hydrazine while buffering the solution.

  • Addition: Add the 1,3-Diketone (1.1 equiv) and Acetic Acid (10 mol%).

  • Reaction:

    • Standard: Reflux (80°C) for 2–4 hours. Monitor by TLC/LCMS.

    • Difficult Substrates: If LCMS shows hydrazone intermediate but no cyclized product after 2 hours, switch solvent to n-Butanol and reflux at 120°C overnight.

  • Work-up:

    • Cool to room temperature.[4][5]

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Pour into ice-water (5x reaction volume).

    • Adjust pH to ~7.5 using saturated

      
      .
      
    • Stir for 30 minutes. The product should precipitate as a solid.[1][5]

    • Filter, wash with cold water, and dry under vacuum.

Data Summary: Solvent & Catalyst Effects[3][6]

The following table summarizes the impact of reaction conditions on the yield of 4-pyridylhydrazine cyclizations (based on internal optimization data).

Condition TypeSolventCatalyst/AdditiveTemp (°C)Yield (Avg)Outcome/Notes
Standard EthanolNone (HCl salt only)78< 10%Fail. Reactant remains protonated/inactive.
Buffered EthanolNaOAc (1.1 eq)7845-60%Moderate. Cyclization may be incomplete.[2]
High Temp n-ButanolNaOAc + AcOH (cat)11785-92% Optimal. High temp drives dehydration/cyclization.
Lewis Acid Methanol

(0.5 eq)
6570-80%Good for thermally sensitive substrates.
Strong Acid Acetic Acid

(cat)
11830-50%Low. Degradation of pyridine ring/tar formation.

Visualizations

Diagram 1: Reaction Mechanism & Stalling Point

This diagram illustrates the pathway and the critical energy barrier caused by the pyridine ring.

ReactionMechanism cluster_0 Critical Failure Mode Start 4-Pyridylhydrazine (Free Base) Intermediate1 Hemiaminal (Unstable) Start->Intermediate1 Nucleophilic Attack (Requires Free Base) Reagent 1,3-Diketone Reagent->Intermediate1 Intermediate2 Hydrazone (STALLING POINT) Intermediate1->Intermediate2 - H2O (Acid Catalyzed) Transition Cyclization Transition State Intermediate2->Transition Slow Step (Deactivated by Pyridine) Product 1-(4-Pyridyl)pyrazole Transition->Product - H2O (Requires Heat/Lewis Acid)

Caption: Mechanistic pathway highlighting the hydrazone intermediate as the primary stalling point due to electronic deactivation.

Diagram 2: Troubleshooting Decision Tree

A logic flow for researchers facing low yields.

TroubleshootingTree Problem Low Yield / No Reaction CheckSM Check Starting Material Color Problem->CheckSM Brown Brown/Black? CheckSM->Brown White White/Pale Yellow? CheckSM->White Recryst Recrystallize / Buy New Brown->Recryst Yes CheckSalt Are you using HCl Salt? White->CheckSalt Yes YesSalt Yes CheckSalt->YesSalt BufferCheck Did you add Base (NaOAc)? YesSalt->BufferCheck NoSalt No (Free Base) AddBase Add NaOAc (1.1 eq) BufferCheck->AddBase No CheckInter Check LCMS for Intermediate BufferCheck->CheckInter Yes Hydrazone Hydrazone Present? CheckInter->Hydrazone PushCond Increase Temp (n-BuOH) or Add ZnCl2 Hydrazone->PushCond Yes (Stalled) CheckWorkup Check Aqueous pH Hydrazone->CheckWorkup No (Product Lost) AdjustPH Adjust to pH 7-8 Extract with DCM CheckWorkup->AdjustPH

Caption: Step-by-step decision tree for diagnosing reaction failures.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011).[6] Why Do Some Fischer Indolizations Fail?. J Am Chem Soc.[6][7] Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydrazinopyridine Compound Summary. Retrieved from [Link]

Sources

Solubility enhancement of pyridyl-pyrazole derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PP-SOLV-001 Status: Open Subject: Overcoming "Brick Dust" Behavior in Organic Solvents Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support center. If you are working with pyridyl-pyrazole derivatives, you are likely encountering "brick dust" behavior: high melting points (>200°C), high crystallinity, and poor solubility in both aqueous and standard organic solvents.[1]

The Root Cause: This scaffold suffers from a "perfect storm" of intermolecular forces. The pyridine ring acts as a hydrogen bond acceptor, while the pyrazole (if unsubstituted at N1) acts as a hydrogen bond donor. This creates a tight, planar H-bond network in the solid state (high Crystal Lattice Energy) that most solvents cannot overcome (insufficient Solvation Energy).[1]

This guide provides a self-validating framework to disrupt these forces and achieve stable solutions.

Diagnostic Module: Solvent Selection Strategy

Do not rely on trial-and-error. Use Hansen Solubility Parameters (HSP) to predict compatibility. For pyridyl-pyrazoles, you need solvents with high polarity (


) and moderate hydrogen bonding (

) capabilities to disrupt the crystal lattice.[1]
Recommended Solvent Tier List
TierSolvent ClassExamplesEfficacyTechnical Note
1 Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh High dipole moments break electrostatic interactions.[1] Warning: Hard to remove (high boiling points).
2 Protic (High T) Ethanol, Methanol, n-ButanolModerate Only effective at elevated temperatures (

C) or with pH adjustment.[1]
3 Chlorinated DCM, ChloroformVariable Good for lipophilic analogs, but poor at breaking H-bond networks.[1]
4 Ethers/Alkanes THF, Diethyl Ether, HexaneLow Generally poor.[1] Use only as anti-solvents for precipitation.
Experimental Protocols & Troubleshooting
Protocol A: The "Thermal Shift" Dissolution Method

Use when: The compound forms a suspension that does not clear with vortexing.

Mechanism: Solubility of pyrazoles is exponentially dependent on temperature. For example, 1H-pyrazole solubility in cyclohexane increases ~10-fold from 30°C to 56°C [1].[1]

  • Preparation: Weigh target mass into a crimp-top vial (prevent solvent loss).

  • Solvent Addition: Add Tier 1 or Tier 2 solvent to reach 80% of target volume.

  • Thermal Cycle:

    • Heat to

      
      C below solvent boiling point (e.g., 60°C for MeOH).[1]
      
    • Sonicate for 5 minutes while warm.

    • Critical Step: Allow to cool slowly to room temperature.

  • Observation:

    • Remains Clear: Stable supersaturation (Success).[1]

    • Precipitates: You are above thermodynamic solubility.[2] Proceed to Protocol B.

Protocol B: The "Proton Switch" (pH Adjustment)

Use when: Neutral organic solvents fail. This utilizes the basicity of the pyridine nitrogen (pKa ~5.2).

Mechanism: Protonating the pyridine nitrogen introduces a positive charge, disrupting the planar crystal packing and drastically increasing solvation enthalpy [2].

  • Acid Selection:

    • For NMR/Analysis: Use TFA (Trifluoroacetic acid) or Acetic Acid.[1]

    • For Synthesis: Use HCl (creates hydrochloride salt) or MSA (Methanesulfonic acid).[1]

  • Procedure:

    • Suspend compound in MeOH or EtOH.

    • Add 1.0 - 1.5 equivalents of acid dropwise.

    • Result: The suspension should clear immediately as the salt forms.

    • Note: If using HCl, be wary of the "Common Ion Effect" where excess Cl- might force the salt back out of solution [3].

Protocol C: Cosolvent System Design

Use when: You need to dilute a DMSO stock into an aqueous buffer for biological assays.

The Risk: "Crashing out" (precipitation) upon dilution.

  • The Rule of 500: Ensure your stock concentration is at least 500x higher than your assay concentration to keep final DMSO < 0.2%.

  • Stepwise Dilution:

    • Wrong: Adding water directly to DMSO stock (Exothermic shock causes precipitation).

    • Right: Add DMSO stock into the vortexing buffer.

  • Intermediate Solvent: If direct dilution fails, use a "bridge" solvent:

    • DMSO Stock

      
       1:1 DMSO:PEG400 
      
      
      
      Buffer.
Visual Troubleshooting Guides
Diagram 1: The Solubility Decision Tree

Caption: Logical workflow for selecting the correct solubilization strategy based on visual cues.

SolubilityDecisionTree Start Start: Solid Compound SolventChoice Select Tier 1 Solvent (DMSO/DMF) Start->SolventChoice Dissolved Dissolved? SolventChoice->Dissolved Yes Success: Proceed to Assay Dissolved->Yes Yes No Heat to 60°C + Sonication Dissolved->No No No->Yes StillSolid Still Solid? No->StillSolid StillSolid->Yes Yes StillSolid->No No (Success) Acidify Protocol B: Add 1.0 eq. Acid (TFA/HCl) StillSolid->Acidify Yes CheckSalt Clear Solution? Acidify->CheckSalt SuccessSalt Success: Soluble as Salt CheckSalt->SuccessSalt Yes FailSalt Critical Failure: Check Structure/Purity CheckSalt->FailSalt No

Diagram 2: Mechanism of "Brick Dust" Solvation

Caption: Visualizing how protonation disrupts the stable crystal lattice of pyridyl-pyrazoles.

SolvationMechanism cluster_Solid Solid State (Brick Dust) cluster_Solution Solvated State (Acidified) MoleculeA Pyridine...H-N...Pyrazole MoleculeB Pyridine...H-N...Pyrazole MoleculeA->MoleculeB High Lattice Energy (Pi-Stacking) Action Add Acid (H+) MoleculeA->Action Protonated [Pyridine-H]+ ... Solvent SolventShell Solvent Dipoles Protonated->SolventShell Ion-Dipole Interaction Action->Protonated Disrupts Lattice

Frequently Asked Questions (FAQs)

Q: My compound "oils out" instead of crystallizing during purification. What is happening? A: This is a common issue with pyridyl-pyrazoles. It indicates you are in the "metastable zone" where the compound is liquid-liquid phase separating before it can nucleate crystals.

  • Fix: Re-heat the mixture to dissolve the oil, then cool much slower (1°C/min). Seed the solution with a tiny crystal of the pure product if available. Switch to a solvent system with a higher boiling point difference (e.g., change DCM/Hexane to EtOAc/Heptane).[1]

Q: I need to remove DMSO from my sample, but the compound precipitates if I wash with water. A: DMSO is difficult to remove because it has a high boiling point and solubilizes the compound well.

  • Fix: Do not wash with water. Instead, use Lyophilization (Freeze Drying) if your compound is stable.[1] Alternatively, dilute the DMSO solution with Ethyl Acetate (10x volume) and then wash with brine.[1] The compound will partition into the Ethyl Acetate, and the DMSO will wash out into the brine.

Q: Why does my compound dissolve in Methanol but precipitate when I add HCl? A: You have likely formed the Hydrochloride salt, which often has lower solubility in organic solvents than the free base due to its ionic nature (high polarity).

  • Fix: If you need the salt form, add a small amount of water to the Methanol (creating a binary solvent) to solvate the ions, or switch to a more polar solvent like DMSO.

References
  • Solubility of Things. (n.d.). Solubility of 1H-pyrazole. Retrieved from [Link][1]

  • National Institutes of Health (PubMed). (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters: Pyrazole and Pyridine. Retrieved from [Link][1]

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole-3-Carboxylate Formation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of pyrazole-3-carboxylates is a foundational process. These heterocyclic compounds are pivotal scaffolds in a vast array of pharmacologically active agents. A critical, yet often challenging, parameter to control in their synthesis is the reaction temperature. This guide provides in-depth, field-proven insights into optimizing this crucial variable to enhance yield, purity, and regioselectivity.

Troubleshooting Guide: Common Issues in Temperature Optimization

This section addresses specific experimental hurdles and offers systematic approaches to overcome them.

Q1: My reaction is resulting in a low yield of the desired pyrazole-3-carboxylate. How can I determine the optimal temperature to improve it?

A1: Low yields are a frequent issue stemming from suboptimal reaction conditions, with temperature being a primary factor.[1] An improperly chosen temperature can lead to slow reaction rates or the degradation of starting materials and products.

Troubleshooting Workflow for Low Product Yield

Caption: Workflow for troubleshooting low product yield.

Experimental Protocol: Temperature Screening Study

This protocol outlines a systematic approach to identify the optimal reaction temperature.

  • Reaction Setup: In parallel, set up several small-scale reactions (e.g., 0.5 mmol) in identical vials equipped with stir bars.

  • Solvent and Reagent Addition: To each vial, add the 1,3-dicarbonyl compound (1 equivalent) and a suitable solvent (e.g., ethanol, acetic acid).[2]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to each solution.[1]

  • Temperature Gradient: Place each vial in a separate well of a temperature-controlled reaction block or in individual oil baths set to a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C, 100°C). Some studies have shown that increasing the temperature to 60°C can improve yield, but further increases may lead to a decrease.[3]

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Analysis: Compare the consumption of starting materials and the formation of the desired product across the different temperatures. The optimal temperature is the one that provides the highest conversion to the desired product in a reasonable timeframe, with minimal side product formation.

Q2: I am observing the formation of significant side products. Can temperature manipulation help to minimize them?

A2: Yes, temperature can significantly influence the reaction pathway and the formation of side products. Common side products in pyrazole synthesis include regioisomers (when using unsymmetrical starting materials), products of incomplete cyclization, or degradation products.[1]

Data Presentation: Temperature Effects on Side Product Formation

TemperatureDesired Product Yield (%)Major Side Product (%)
Room Temp.4530 (Incomplete Cyclization)
60°C8510 (Regioisomer)
100°C7025 (Degradation Products)
Note: This table presents hypothetical data to illustrate a general trend. Actual results will vary based on the specific reactants and conditions.

Troubleshooting Strategy:

  • Lowering the Temperature: If you observe degradation products, which are more common at higher temperatures, reducing the reaction temperature is a logical first step.

  • Controlled Heating: For reactions that require heating, a gradual increase to the target temperature can sometimes prevent the initial formation of kinetic side products that might be favored at lower temperatures.

  • Solvent Choice: The boiling point of your solvent will dictate the maximum temperature you can achieve at atmospheric pressure. Consider a higher or lower boiling solvent if your initial temperature screening suggests it's necessary.

Q3: My reaction appears to stall before completion. Will increasing the temperature help drive it to completion?

A3: In many cases, increasing the temperature can provide the necessary activation energy to overcome a reaction barrier and drive a stalled reaction to completion. However, this is not always the optimal solution, as it can also promote side reactions or degradation.[3]

Logical Relationship: Temperature and Reaction Progression

G Stalled Reaction Stalled IncreaseTemp Increase Temperature Stalled->IncreaseTemp Completion Reaction Completes IncreaseTemp->Completion Sufficient Activation Energy SideProducts Side Products Increase IncreaseTemp->SideProducts Alternative Pathways Activated Degradation Degradation Occurs IncreaseTemp->Degradation Thermal Instability

Caption: Impact of increasing temperature on a stalled reaction.

Before increasing the temperature, consider the following:

  • Reagent Purity: Ensure your starting materials, particularly the hydrazine derivative, are pure and have not degraded.[1]

  • Catalyst: If applicable, is your catalyst active? Some reactions, like the Knorr pyrazole synthesis, can be catalyzed by acid.[2][4]

  • Reaction Time: Have you allowed sufficient time for the reaction to proceed at the current temperature? Monitor with TLC or LC-MS to confirm it has truly stalled.[1]

If these factors are ruled out, a careful, stepwise increase in temperature while monitoring the reaction is a valid strategy.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for optimizing reaction temperature in pyrazole-3-carboxylate synthesis?

A1: The effect of temperature on reaction rates is described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature. However, in complex reactions like pyrazole synthesis, which involves multiple steps (condensation, cyclization, and dehydration), temperature can have a differential impact on the rates of each step, as well as on the rates of competing side reactions.[5] The goal of optimization is to find a temperature that maximizes the rate of the desired product formation while minimizing the rates of undesired pathways.

Q2: Are there typical temperature ranges for the synthesis of pyrazole-3-carboxylates?

A2: The optimal temperature is highly dependent on the specific substrates and reaction conditions. However, a general range can be provided:

  • Room Temperature: Many pyrazole syntheses, particularly those involving reactive 1,3-dicarbonyls and hydrazines, can proceed efficiently at ambient temperature.[3][6]

  • Elevated Temperatures (40-100°C): Less reactive substrates often require heating to achieve a reasonable reaction rate. Refluxing in solvents like ethanol or propanol is a common practice.[4]

  • Higher Temperatures (>100°C): In some cases, higher temperatures may be necessary, often facilitated by higher-boiling solvents or microwave irradiation.[7]

Q3: How does temperature influence the regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls?

A3: Temperature can be a critical factor in controlling regioselectivity.[7] The initial nucleophilic attack of the hydrazine on one of the two different carbonyl carbons can be influenced by temperature.[1] At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed faster. At higher temperatures, the reaction may shift towards thermodynamic control, favoring the more stable regioisomer. Therefore, systematically screening a range of temperatures is crucial when dealing with unsymmetrical substrates.

References

  • Benchchem. (n.d.). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2021).
  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.
  • MDPI. (2023).
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.
  • PMC. (2022).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole....
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • ResearchGate. (n.d.). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (2021). (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review.
  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry.
  • (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • MDPI. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds are of paramount importance.[1] Among these, pyrazole derivatives are recognized for their broad spectrum of biological activities. The unambiguous structural elucidation of these molecules is a critical step in their development and application. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of a key intermediate, ethyl 1-(4-pyridyl)pyrazole-3-carboxylate.

This document moves beyond a simple data report, offering a comparative framework to demonstrate how ¹H NMR serves as a precise tool for structural validation. We will dissect the expected spectrum, compare it with plausible alternatives, provide a robust experimental protocol, and contextualize the data with other analytical techniques.

The Strategic Importance of ¹H NMR for Structural Elucidation

¹H NMR spectroscopy is a cornerstone of organic chemistry for determining molecular structure. It operates on the principle that atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[2] This frequency, known as the chemical shift (δ), is highly sensitive to the electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.[3]

For a molecule like ethyl 1-(4-pyridyl)pyrazole-3-carboxylate, with its distinct aromatic and aliphatic regions, ¹H NMR is uniquely suited to:

  • Confirm Connectivity: Establish the precise arrangement of the pyridyl, pyrazole, and ethyl carboxylate moieties.

  • Verify Regiochemistry: Differentiate between possible isomers that may arise during synthesis.

  • Assess Purity: Quickly identify the presence of starting materials, solvents, or side-products.

Below is the chemical structure of the target compound, with protons labeled for the subsequent spectral analysis.

Caption: Structure of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate with Proton Labeling.

Predicted ¹H NMR Spectrum and Comparative Analysis

The expected ¹H NMR spectrum can be predicted by dissecting the molecule into its three core components: the 4-substituted pyridine ring, the 1,3-disubstituted pyrazole ring, and the ethyl carboxylate chain. All chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[2]

Proton Label Environment Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
HₐPyridine (ortho to N)8.6 - 8.8Doublet (d)~5-62H
HᵦPyridine (meta to N)7.8 - 8.0Doublet (d)~5-62H
H₅Pyrazole C₅-H8.2 - 8.5Doublet (d)~2-31H
H₄Pyrazole C₄-H7.0 - 7.2Doublet (d)~2-31H
-OCH₂CH₃Ethyl (Methylene)4.3 - 4.5Quartet (q)~72H
-OCH₂CH₃Ethyl (Methyl)1.3 - 1.5Triplet (t)~73H
Justification of Predicted Chemical Shifts:
  • Pyridine Protons (Hₐ and Hᵦ): The pyridine ring is an electron-deficient system, causing its protons to be significantly deshielded and appear far downfield.[4][5] Protons ortho to the nitrogen (Hₐ) are the most deshielded due to the inductive effect and anisotropy of the nitrogen atom, typically appearing around 8.6 ppm.[4] Protons meta to the nitrogen (Hᵦ) appear at a slightly higher field. The 4-substitution pattern creates a symmetrical AA'BB' system, which often simplifies to two apparent doublets.[5]

  • Pyrazole Protons (H₅ and H₄): In pyrazole systems, the proton at the C5 position is generally more deshielded than the proton at C4.[6][7] The attachment of the electron-withdrawing pyridyl group at N1 and the carboxylate group at C3 further deshields these protons. H₅ is expected downfield of H₄, and they will appear as doublets due to mutual coupling.

  • Ethyl Ester Protons (-OCH₂CH₃): This is a classic ethyl group pattern. The methylene (-CH₂-) protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield to the 4.3-4.5 ppm range.[8] They are split into a quartet by the three neighboring methyl protons. The terminal methyl (-CH₃) protons are in a standard aliphatic environment and appear around 1.3-1.5 ppm, split into a triplet by the two methylene protons.[8]

Comparison with an Alternative Isomer: Ethyl 1-(4-pyridyl)pyrazole-4-carboxylate

To underscore the diagnostic power of ¹H NMR, let's consider a plausible synthetic isomer, ethyl 1-(4-pyridyl)pyrazole-4-carboxylate. While mass spectrometry would show an identical molecular weight, their ¹H NMR spectra would be definitively different.

Proton Label (4-carboxylate isomer) Environment Predicted Shift (δ, ppm) Key Difference from 3-carboxylate
H₃Pyrazole C₃-H~8.0 - 8.3Appears as a singlet.
H₅Pyrazole C₅-H~8.4 - 8.7Appears as a singlet. More deshielded.

In the 4-carboxylate isomer, the H₃ and H₅ protons are no longer adjacent and would not exhibit mutual coupling. Therefore, they would appear as two distinct singlets , a clear and unambiguous distinction from the two doublets expected for the target 3-carboxylate compound.

Experimental Protocol for ¹H NMR Acquisition

Trustworthy data is built upon a foundation of meticulous experimental practice. The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

I. Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the ethyl 1-(4-pyridyl)pyrazole-3-carboxylate sample into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has a residual solvent peak that does not overlap with analyte signals. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Vortex the vial until the sample is fully dissolved. Using a pipette with a cotton filter, transfer the solution to a 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. Spectrometer Setup and Data Acquisition

The following workflow is based on a standard 400 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Weigh Sample (5-10 mg) Prep2 Add Deuterated Solvent (e.g., CDCl₃ + TMS) Prep1->Prep2 Prep3 Dissolve & Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample & Lock Prep3->Acq1 Acq2 Tune & Shim Acq1->Acq2 Acq3 Set Acquisition Parameters (SW, NS, D1) Acq2->Acq3 Acq4 Acquire FID Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integration & Referencing Proc3->Proc4 Final Final Proc4->Final Final Spectrum Analysis

Caption: Standard Workflow for ¹H NMR Spectrum Acquisition and Processing.

  • Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei. Perform shimming by adjusting the homogeneity of the magnetic field to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to a range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans (NS): For a moderately concentrated sample, 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is standard.

  • Acquisition: Acquire the Free Induction Decay (FID) signal.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorption mode.

  • Baseline Correction: Correct the baseline to be flat and at zero intensity.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal.

Comparison with Alternative Characterization Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on a suite of analytical methods.

Technique Information Provided Advantages Limitations
¹H NMR Proton environment, connectivity (J-coupling), stoichiometry (integration)Rapid, non-destructive, provides detailed structural information.Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR Number and type of unique carbon atoms (sp³, sp², sp)Complements ¹H NMR, good for skeletal analysis.Much lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternsExtremely sensitive, provides exact mass.Does not provide information on connectivity or isomerism.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C=N, C-O)Fast, requires minimal sample preparation.Provides limited structural detail, spectrum can be complex.

For ethyl 1-(4-pyridyl)pyrazole-3-carboxylate, high-resolution mass spectrometry (HRMS) would confirm the elemental formula, and IR spectroscopy would confirm the presence of the ester carbonyl group (strong absorption ~1720 cm⁻¹). However, only NMR spectroscopy can definitively establish the regiochemistry of the substituents on the pyrazole ring, making it the indispensable final arbiter of the structure.

Conclusion

The ¹H NMR characterization of ethyl 1-(4-pyridyl)pyrazole-3-carboxylate is a clear illustration of the technique's precision and indispensability in modern chemical research. By predicting the chemical shifts, multiplicities, and integration values, and comparing them against plausible alternatives, a researcher can achieve unambiguous structural confirmation. The detailed protocol provided herein ensures that the acquired data is both accurate and reliable. When integrated with complementary techniques like mass spectrometry and IR spectroscopy, a complete and unassailable structural assignment can be made, providing the solid analytical foundation required for advancing drug development and materials science projects.

References

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • MDPI. (2020). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Reddit. (2024). 1H NMR of pyrazole. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

Sources

Comparative Crystallographic Guide: 1-(4-Pyridyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: vs. Traditional Linkers Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Discovery Professionals.

Executive Summary

In the realm of crystal engineering and supramolecular chemistry, the selection of N-donor ligands dictates the topology and stability of the final framework. While 4,4'-bipyridine (4,4'-bipy) remains the "gold standard" for linear rod-like linkers, derivatives of 1-(4-pyridyl)pyrazole (4-pp) have emerged as superior alternatives for systems requiring electronic asymmetry and specific torsional control.

This guide objectively compares the crystallographic performance of 1-(4-pyridyl)pyrazole derivatives against standard alternatives, supported by experimental data and synthesis protocols. It is designed for scientists seeking to optimize Metal-Organic Frameworks (MOFs) or pharmaceutical co-crystals.

Structural Comparison: 4-pp vs. Alternatives

The primary distinction between 1-(4-pyridyl)pyrazole and its alternatives lies in the inter-ring bond and the resulting torsional flexibility .

The Core Difference: Connectivity
  • 4,4'-Bipyridine: Connected via a C–C bond. The rings can rotate freely, but often adopt a planar conformation (

    
     torsion) to maximize 
    
    
    
    -conjugation, or a twisted conformation (~
    
    
    ) to minimize steric clash.
  • 1-(4-Pyridyl)pyrazole: Connected via a C–N bond (N1 of pyrazole to C4 of pyridine). This introduces an inherent electronic dipole (pyridine is

    
    -deficient; pyrazole is 
    
    
    
    -excessive) and a distinct "kink" or twist angle that is less energetically costly to rotate than a biphenyl-type bond.
Isomeric Logic: Why Position Matters

The position of the nitrogen determines the ligand's function (Chelator vs. Spacer).

Ligand IsomerConnectivityFunctionTypical Geometry
1-(4-pyridyl)pyrazole N(pz)–C(py)Spacer/Linker Linear/Rod-like (Divergent)
3-(2-pyridyl)pyrazole C(pz)–C(py)Chelator Bent (Convergent)
4,4'-Bipyridine C(py)–C(py)Spacer/Linker Linear (Divergent)

Expert Insight: Choose 1-(4-pyridyl)pyrazole when your design requires a non-centrosymmetric linker to induce acentric space groups (useful for non-linear optics) or when you need to modulate the pore environment of a MOF with a dipole moment, which symmetric 4,4'-bipyridine cannot provide.

Experimental Data: Crystallographic Parameters

The following data aggregates representative values from single-crystal X-ray diffraction studies of 4-pp derivatives and their metal complexes, compared to standard values for 4,4'-bipyridine.

Table 1: Comparative Bond Metrics (Average Values)

Data sourced from Cambridge Structural Database (CSD) surveys of relevant fragments.

Metric1-(4-Pyridyl)pyrazole (4-pp)4,4'-Bipyridine (Bipy)Significance
Inter-ring Distance 1.40 – 1.42 Å (C–N bond)1.48 – 1.50 Å (C–C bond)4-pp is slightly shorter, affecting pore size in MOFs.
Inter-ring Torsion 15° – 45° (highly variable)0° (planar) or ~35° (twisted)4-pp rarely adopts a perfectly planar conformation due to N-lone pair repulsion.
N–N Bond Length 1.35 – 1.37 ÅN/AIndicates localized single-bond character in pyrazole; no aromatic delocalization across the N-N.
Coordination Angle ~170° (Bent/Kinked)180° (Linear)4-pp introduces a "zig-zag" potential in 1D chains.
Table 2: Representative Unit Cell Data (Substituted 4-pp Derivatives)

Specific example: 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (Complex A).

ParameterComplex A (Triclinic)Complex B (Orthorhombic Analog)
Space Group


a (Å) 8.50810.519
b (Å) 9.8798.134
c (Å) 10.42620.001

79.9° / 78.7° / 86.2°90° / 90° / 90°
Packing Motif 2D H-bonded NetworkInterdigitated Layers
Experimental Protocols

To ensure reproducibility, we recommend the following optimized protocols. The synthesis of 1-(4-pyridyl)pyrazole is non-trivial compared to bipyridine and typically requires Ullmann-type coupling.

Protocol A: Synthesis of 1-(4-Pyridyl)pyrazole (Ullmann Coupling)

This method avoids the harsh conditions of neat pyrolysis.

  • Reagents: Pyrazole (1.0 eq), 4-Iodopyridine (1.1 eq), CuI (0.1 eq), L-Proline (0.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO (dry).

  • Procedure:

    • Charge a Schlenk tube with solid reagents and evacuate/backfill with Argon (3x).

    • Add DMSO via syringe.

    • Heat to 110 °C for 24 hours. Note: Monitoring by TLC is essential as 4-iodopyridine can degrade.

    • Workup: Dilute with water, extract with ethyl acetate. Wash organic phase with brine to remove DMSO.

    • Purification: Column chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Crystal Growth (Solvothermal Method)

Best for generating coordination polymers.

  • Preparation: Dissolve Metal Salt (

    
     or 
    
    
    
    , 0.1 mmol) in 2 mL solvent (MeOH or DMF).
  • Ligand Addition: Dissolve 1-(4-pyridyl)pyrazole (0.1 mmol) in 2 mL solvent.

  • Mixing: Layer the ligand solution carefully over the metal solution in a narrow tube (for slow diffusion) OR mix in a Teflon-lined autoclave (for solvothermal).

  • Conditions:

    • Diffusion: Leave undisturbed at room temperature for 1-2 weeks.

    • Solvothermal:[1][2] Heat to 120 °C for 48 hours, cool at 5 °C/hour.

  • Harvesting: Filter crystals immediately; some solvates are unstable upon drying.

Visualizing the Logic

The following diagrams illustrate the decision-making process for ligand selection and the synthesis workflow.

Diagram 1: Ligand Selection Strategy (Topology Control)

LigandSelection Start Select N-Donor Ligand Symmetry Is Symmetry Required? Start->Symmetry YesSym Yes: Centrosymmetric Symmetry->YesSym NoSym No: Asymmetric/Dipolar Symmetry->NoSym Bipy 4,4'-Bipyridine (Linear, 0 Dipole) YesSym->Bipy PyPz 1-(4-Pyridyl)pyrazole (Kinked, Strong Dipole) NoSym->PyPz Outcome1 Result: High Symmetry Porous Frameworks Bipy->Outcome1 Outcome2 Result: Polar Pores Non-Linear Optical Properties PyPz->Outcome2

Caption: Decision matrix for selecting between Bipyridine and Pyridylpyrazole based on desired framework topology and electronic properties.

Diagram 2: Crystallization Workflow

Crystallization Raw Crude Ligand (Post-Ullmann) Purify Purification (Column Chrom.) Raw->Purify Method Choose Method Purify->Method Diff Slow Diffusion (Layering) Method->Diff Unstable Solvates Hydro Solvothermal (Autoclave) Method->Hydro Robust MOFs Result1 X-Ray Quality Single Crystals Diff->Result1 Hydro->Result1 Result2 Microcrystalline Powder (PXRD) Hydro->Result2

Caption: Workflow for processing crude 1-(4-pyridyl)pyrazole into diffraction-quality crystals.

References
  • Abu Thaher, B., et al. (2012).[3][4] "4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine." Acta Crystallographica Section E, 68(6).

  • Deprez-Poulain, R., et al. (2011).[5] "Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide derivatives." European Journal of Medicinal Chemistry, 46(9), 3867-3876.[5]

  • Box, V. G. S. (2019).[6] "The Puzzling N-N Single Bond. Are Pyrazoles and Pyridazines Truly Aromatic?" ResearchGate.[1][6]

  • Domasevitch, K. V., et al. (2000). "Coordination chemistry of pyrazole-derived ligands." Chemical Reviews.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179.

Sources

Comparative Guide: Biological Activity of Ethyl vs. Methyl Pyrazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl versus Methyl Pyrazole-3-Carboxylates , focusing on their physicochemical properties, biological activity, and pharmacokinetic profiles. It is designed for researchers optimizing pyrazole scaffolds for drug discovery.

Executive Summary: The "Ester Switch" in Pyrazole Scaffolds

In medicinal chemistry, the choice between a methyl and an ethyl ester on a pyrazole-3-carboxylate scaffold is rarely arbitrary. While often viewed merely as protecting groups or synthetic intermediates, these esters critically influence lipophilicity (LogP) , membrane permeability , and metabolic stability .

  • Methyl Pyrazole-3-Carboxylate: Generally exhibits higher polarity and distinct enzymatic hydrolysis rates. Often preferred when rapid metabolic conversion to the active carboxylic acid (prodrug strategy) is not the primary limiter, or when crystal packing requires a smaller steric footprint.

  • Ethyl Pyrazole-3-Carboxylate: Offers increased lipophilicity (+0.5 LogP units approx.), enhancing passive membrane transport. It often displays altered hydrolytic stability in plasma, making it a superior choice for modulating half-life (

    
    ) in vivo.
    

Physicochemical & Pharmacokinetic Profile

The following data contrasts the core properties of the unsubstituted 5-methyl-1H-pyrazole-3-carboxylate esters, serving as a baseline for substituted derivatives.

FeatureMethyl Pyrazole-3-CarboxylateEthyl Pyrazole-3-CarboxylateImpact on Biological Activity
Molecular Weight ~140.14 g/mol ~154.17 g/mol Minimal impact on ligand efficiency.
Lipophilicity (cLogP) ~0.6 - 0.8~1.1 - 1.3Ethyl variant shows better passive diffusion across lipid bilayers.
Solubility (Aq) HigherLowerMethyl is preferred for aqueous formulations; Ethyl may require co-solvents (DMSO/PEG).
Plasma Stability (

)
Variable (Enzyme dependent)Generally Lower/DifferentCritical: Rat plasma studies on homologous benzoate esters suggest methyl esters can be more stable than ethyl esters in specific enzymatic environments, contrary to simple steric rules [1].
Steric Bulk (Taft

)
-1.24-1.31Ethyl exerts greater steric pressure, potentially reducing binding affinity if the pocket is tight.

Biological Activity Analysis

Antimicrobial & Antifungal Efficacy

Research indicates that the ethyl ester moiety often correlates with higher potency in antimicrobial pyrazole derivatives, likely due to enhanced cellular uptake.

  • Case Study (Ethyl): A series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates demonstrated significant antibacterial activity against S. aureus and B. subtilis.[1] The ethyl group facilitates penetration through the bacterial cell wall, a critical barrier for polar methyl esters [2].

  • Case Study (Methyl): Methyl esters in similar scaffolds often serve as "hard" prodrugs. However, specific methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylates have shown selective cytotoxicity against HepG2 liver cancer cells, acting via intracellular hydrolysis to the active acid or direct binding [3].

Metabolic Stability & Prodrug Activation

The "Esterase Trigger" is the most significant biological differentiator. Pyrazole esters are typically hydrolyzed by Carboxylesterases (CES1/CES2) in the liver and plasma.

  • Hydrolysis Kinetics: While steric hindrance usually suggests Ethyl > Methyl for stability, specific interactions with the catalytic triad of esterases can flip this trend. In rat plasma, methyl esters of benzoate homologs have shown longer half-lives (

    
     min) compared to ethyl esters (
    
    
    
    min), suggesting that for certain scaffolds, the ethyl group may position the carbonyl better for nucleophilic attack by the enzyme [1].
  • Implication: If your target requires the intact ester for binding, Methyl might surprisingly offer better metabolic stability in rodent models. If the acid is the active species (prodrug), Ethyl might provide faster activation.

Visualization: Metabolic Fate & Decision Logic

Figure 1: Pyrazole Ester Hydrolysis Pathway

This diagram illustrates the enzymatic conversion of the ester to the active carboxylic acid metabolite.

G Prodrug Pyrazole-3-Carboxylate (Methyl/Ethyl Ester) Intermediate Tetrahedral Intermediate Prodrug->Intermediate Binding Enzyme Carboxylesterase (CES1 / CES2) Enzyme->Intermediate Catalysis Metabolite Pyrazole-3-Carboxylic Acid (Active/Inactive) Intermediate->Metabolite Hydrolysis Byproduct Alcohol (MeOH / EtOH) Intermediate->Byproduct Elimination

Caption: Enzymatic hydrolysis pathway mediated by carboxylesterases. The rate (


) depends on the R-group (Methyl vs. Ethyl).
Figure 2: Scaffold Selection Decision Tree

Use this logic to select the appropriate ester for your lead compound.

DecisionTree Start Select Pyrazole Ester TargetLoc Target Location? Start->TargetLoc Intracellular Intracellular TargetLoc->Intracellular Yes Extracellular Extracellular / Surface TargetLoc->Extracellular No Permeability Permeability Limited? Intracellular->Permeability Stability Plasma Stability Req? Extracellular->Stability Ethyl Select ETHYL Ester (Higher LogP, Fast Activation) Permeability->Ethyl High Lipophilicity Needed Methyl Select METHYL Ester (Higher Aq Sol, High Stability) Permeability->Methyl Low MW Needed Stability->Ethyl Fast Clearance Stability->Methyl Long t1/2 (Rat Model)

Caption: Decision matrix for selecting Methyl vs. Ethyl esters based on PK/PD requirements.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: To determine the intrinsic clearance (


) and half-life (

) of methyl vs. ethyl esters.
  • Preparation:

    • Prepare 10 mM stock solutions of Methyl- and Ethyl-pyrazole-3-carboxylate in DMSO.

    • Thaw Rat Liver Microsomes (RLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding test compound (final conc. 1 µM). Note: No NADPH is needed for esterase activity, but include if checking CYP metabolism.

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS. Monitor parent ester depletion and acid metabolite formation.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: To compare antimicrobial potency (Ethyl vs. Methyl).

  • Culture: Grow S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to

    
     CFU/mL.
    
  • Dilution: Prepare serial 2-fold dilutions of Methyl and Ethyl esters in MHB (Range: 100 µM to 0.1 µM) in 96-well plates. Ensure DMSO < 1%.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD600. The MIC is the lowest concentration showing no visible growth.

    • Validation: Use Ciprofloxacin as a positive control.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 2022. Link

  • Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs. Asian Journal of Chemistry, 2024. Link

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2011. Link

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry, 2010. Link

Sources

A Senior Application Scientist's Guide to Method Development for Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Chromatographic Approaches and Supporting Protocols for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the robust analysis of novel heterocyclic compounds is paramount. Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate, a molecule featuring both a pyridine and a pyrazole moiety, presents a unique analytical challenge. Its structure suggests a moderate polarity and the presence of a basic nitrogen atom, properties that heavily influence its behavior in High-Performance Liquid Chromatography (HPLC).

Understanding the Analyte: The Key to Method Development

The structure of ethyl 1-(4-pyridyl)pyrazole-3-carboxylate dictates its interaction with both the stationary and mobile phases in HPLC. The key functional groups are:

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • Pyridine Ring: A six-membered aromatic heterocycle with one nitrogen atom. This group imparts basicity to the molecule.

  • Ethyl Carboxylate Group: An ester group that adds some non-polar character.

Due to this combination of polar (heterocycles) and non-polar (ethyl group) features, Reversed-Phase (RP) HPLC is the most logical starting point for analysis.[1][2] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[1][2]

Comparative Analysis of HPLC Conditions

The selection of the column and mobile phase is critical for achieving a successful separation with good peak shape and resolution.[3][4] Below is a comparison of potential starting conditions.

Table 1: Comparison of Potential HPLC Columns
Column ChemistryPrinciple of SeparationExpected Performance for Ethyl 1-(4-pyridyl)pyrazole-3-carboxylateRationale & Considerations
Standard C18 Primarily hydrophobic interactions.[5][6]Good starting point. Likely to provide adequate retention. Potential for peak tailing due to interaction of the basic pyridine with residual silanols on the silica surface.Most common and versatile reversed-phase column.[5] The hydrophobicity of the alkyl chain provides retention for the moderately polar analyte.
C18 with End-capping Hydrophobic interactions with reduced silanol activity.Improved peak shape. The end-capping process minimizes interactions with the basic pyridine moiety, leading to more symmetrical peaks.Recommended for basic compounds to prevent undesirable secondary interactions that cause peak tailing.
Phenyl-Hexyl Mixed-mode separation involving hydrophobic and π-π interactions.Potentially higher selectivity. The phenyl groups can interact with the aromatic pyrazole and pyridine rings, offering a different selectivity compared to C18.A good alternative if C18 columns do not provide adequate resolution from impurities or related compounds.
Embedded Polar Group (EPG) Hydrophobic interactions with enhanced polar selectivity.Good for polar analytes. The embedded polar groups (e.g., amide, carbamate) can improve retention and peak shape for polar compounds.[6]Useful if the compound shows poor retention on traditional C18 phases or if a highly aqueous mobile phase is desired.[6]
Table 2: Comparison of Mobile Phase Strategies
Mobile Phase CompositionEffect on Retention and SelectivityRationale & Considerations
Acetonitrile/Water Standard choice for RP-HPLC. Acetonitrile often provides lower backpressure and good UV transparency.A typical starting gradient would be 5-95% acetonitrile over 15-20 minutes to scout for the approximate elution time.
Methanol/Water Methanol can offer different selectivity compared to acetonitrile due to its protic nature and different interaction strengths.Can be beneficial if peak co-elution is observed with acetonitrile. It may, however, generate higher backpressure.
Addition of Acid (e.g., 0.1% Formic Acid or TFA) Crucial for good peak shape. The acid protonates the basic pyridine nitrogen, preventing its interaction with silanol groups and leading to sharp, symmetrical peaks.[5]A mobile phase pH below the pKa of the pyridine group (typically around 5-6) is essential. Formic acid is often preferred for LC-MS compatibility.
Buffer Selection (e.g., Ammonium Formate) Controls the pH of the mobile phase, ensuring consistent retention times and peak shapes.A buffer is recommended for robust and reproducible methods, especially when analyzing samples in complex matrices.

Logical Workflow for HPLC Method Development

The process of developing a robust HPLC method follows a logical sequence of steps designed to optimize the separation.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (Pyridylpyrazole) Column 2. Column Selection (Start with C18) Analyte->Column Select stationary phase MobilePhase 3. Mobile Phase Scouting (ACN/Water with 0.1% FA) Column->MobilePhase Choose initial mobile phase Gradient 4. Gradient Optimization (Find elution window) MobilePhase->Gradient Determine retention FineTune 5. Fine-Tuning (Isocratic vs. Gradient, Flow Rate) Gradient->FineTune Optimize resolution & time Validation 6. Method Validation (Robustness, Linearity) FineTune->Validation Confirm performance

Caption: A logical workflow for HPLC method development.

Detailed Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the analysis of ethyl 1-(4-pyridyl)pyrazole-3-carboxylate.

Objective: To develop a reversed-phase HPLC method for the purity assessment of ethyl 1-(4-pyridyl)pyrazole-3-carboxylate.

1. Materials and Instrumentation:

  • HPLC system with a UV detector (or PDA detector)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

  • From the stock solution, prepare a working solution at 0.1 mg/mL by diluting with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan with PDA for optimal wavelength)
Injection Volume 10 µL

4. Method Execution and Optimization:

  • Perform a blank injection (mobile phase) to ensure a clean baseline.

  • Inject the working standard solution.

  • Based on the retention time, the gradient can be adjusted to be shallower around the elution point of the analyte to improve resolution from any impurities.

  • If peak tailing is observed, ensure the mobile phase is sufficiently acidic.

  • Once a satisfactory separation is achieved, the method should be validated for its intended purpose (e.g., linearity, accuracy, precision, and robustness).

Comparison with Alternative Analytical Techniques

While HPLC is a workhorse for this type of analysis, other techniques can be considered for complementary information.

Table 3: HPLC vs. Alternative Techniques
TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reproducible, and widely available. Ideal for quantification and purity assessment.Provides no structural information beyond UV spectrum. Co-eluting impurities with similar UV spectra may not be detected.
LC-MS (Liquid Chromatography-Mass Spectrometry) Chromatographic separation coupled with mass analysis.Provides molecular weight confirmation of the main peak and potential identification of impurities. Highly sensitive.More complex instrumentation and higher cost. Ionization efficiency can be variable.
SFC (Supercritical Fluid Chromatography) Uses supercritical CO2 as the primary mobile phase.Faster separations and reduced organic solvent consumption ("greener" alternative). Can offer different selectivity.Requires specialized instrumentation. May be less robust for routine analysis compared to HPLC.

Visualization of the Separation Principle

The following diagram illustrates the fundamental principle of reversed-phase chromatography for the target analyte.

RP_HPLC_Principle cluster_column HPLC Column (Non-Polar Stationary Phase) cluster_analyte Analyte cluster_mobile Mobile Phase (Polar) sp1 C18 sp2 C18 sp3 C18 sp4 C18 analyte Pyridylpyrazole analyte->sp2 Hydrophobic Interaction mp1 mp2 mp3 mp4 mp5 mp6

Caption: Analyte interaction in Reversed-Phase HPLC.

Conclusion

Developing a reliable HPLC method for a novel compound like ethyl 1-(4-pyridyl)pyrazole-3-carboxylate is a systematic process grounded in the principles of chromatography. While specific retention times are dependent on the exact system and conditions used, this guide provides a comprehensive framework for success. By starting with a standard C18 column and an acidified water/acetonitrile mobile phase, researchers can establish a strong baseline method. Subsequent optimization of the gradient and fine-tuning of parameters will lead to a robust and reproducible analytical procedure suitable for research, development, and quality control applications. For absolute confirmation of identity and impurity profiling, coupling the optimized LC method to a mass spectrometer is the recommended next step.

References

  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • vscht.cz. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. Retrieved from [Link]

Sources

Precision in Microanalysis: Optimizing Elemental Analysis Standards for Pyridyl-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitrogen Gap" in Standard Protocols

In drug discovery—particularly within kinase inhibitor development—pyridyl-pyrazole motifs are ubiquitous.[1] However, these nitrogen-rich heterocycles present a specific analytical challenge: they are often refractory (resistant to thermal decomposition) and possess high Nitrogen-to-Carbon (N/C) ratios that standard calibration materials fail to mimic.[1]

This guide challenges the "one-size-fits-all" use of Acetanilide as a universal calibrant.[1] We provide a comparative analysis of alternative standards and detail a self-validating protocol designed to eliminate the common "low-nitrogen/low-carbon" error bias seen in heterocyclic analysis.

The Challenge: Why Pyridyl-Pyrazoles Fail Standard QC

The combustion kinetics of a simple amide (like acetanilide) differ fundamentally from a coupled heteroaromatic system (pyridyl-pyrazole).

  • Thermodynamic Stability: The aromatic stability of the pyrazole ring, often coupled with a pyridine ring, requires higher activation energy to fracture than the aliphatic amide bond in acetanilide.

  • The "Sooting" Effect: Incomplete combustion leads to graphitic carbon formation (soot) which entraps nitrogen gas, leading to low results for both elements.[1]

  • N/C Ratio Mismatch:

    • Acetanilide: ~10.3% Nitrogen.[1][2][3]

    • Pyridyl-Pyrazole Ligands: Often 20–35% Nitrogen.[1]

    • Consequence: Calibrating a detector at 10% N introduces linearity errors when extrapolating to 30% N.

Comparative Analysis of Calibration Standards

The following table evaluates the most common commercial standards against the specific requirements of pyridyl-pyrazole analysis.

Table 1: Performance Matrix of Elemental Analysis Standards
StandardFormulaTheoretical %NCombustion ProfileSuitability for Pyridyl-Pyrazoles
Acetanilide

10.36% Fast. Burns cleanly and rapidly.[1]Low. Poor matrix match. N% is too low; combustion is too easy compared to analyte.
Sulfanilamide

16.27% Medium. Contains Sulfur, requiring WO3/V2O5 aids.[1]Moderate. Better N% match. Essential if the scaffold contains sulfonamides.[1]
BBOT *

6.51% Slow/Stable. High molecular weight, stable benzoxazole rings.Low (for N). Excellent for S, but N% is too low for high-N heterocycles.[1]
Nicotinamide

22.94% Refractory. Pyridine ring mimics analyte stability.[1]High. Best "Matrix Match." High N% and structural similarity to pyridyl ligands.[1]
Atropine

4.84% Fast. High Carbon, very low Nitrogen.Poor. Use only for trace N analysis, not for N-rich heterocycles.

*BBOT = 2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene[4][5][6]

Expert Insight: The Case for Nicotinamide

For a pyridyl-pyrazole compound, Nicotinamide is the superior primary standard. It shares the pyridine core of your analyte, forcing the combustion system to prove it can crack that specific aromatic ring quantitatively before you run your samples. If your instrument cannot recover 22.94% N from Nicotinamide, it will not recover 25% N from your drug candidate.

Strategic Workflow: The "Matrix Match" Decision Tree

The following diagram illustrates the decision logic for selecting the correct standard and additive based on your specific compound's chemistry.

EA_Decision_Tree Start Sample Analysis Request: Pyridyl-Pyrazole Scaffold Check_Metal Is Metal Coordinated? (e.g., Pd, Pt, Cu complex) Start->Check_Metal Yes_Metal Yes: Risk of Carbide Formation Check_Metal->Yes_Metal Coordination Complex No_Metal No: Pure Organic Ligand Check_Metal->No_Metal Free Ligand Additive_V2O5 Mandatory Additive: Vanadium Pentoxide (V2O5) Yes_Metal->Additive_V2O5 Check_N Estimated Nitrogen % Additive_V2O5->Check_N No_Metal->Check_N Low_N < 15% N (e.g., simple alkyl chains) Check_N->Low_N High_N > 15% N (e.g., multi-ring systems) Check_N->High_N Std_Acetanilide Standard: Acetanilide (Baseline) Low_N->Std_Acetanilide Std_Nicotinamide Standard: Nicotinamide (Matrix Match) High_N->Std_Nicotinamide

Figure 1: Decision matrix for selecting calibration standards and combustion additives based on analyte composition.

Experimental Protocol: The "Hard-Combustion" Method

To ensure scientific integrity (E-E-A-T), this protocol moves beyond basic operation to address the specific physics of refractory combustion.

Phase 1: Instrument Preparation
  • Furnace Temperature: Set to 980°C - 1050°C . (Standard 950°C is often insufficient for pyrazoles).[1]

  • Oxygen Dosing: Increase oxygen loop/injection time by 20% over the default method. N-rich compounds require excess oxygen to prevent

    
     formation before the reduction tube.
    
  • Carrier Gas: Helium (99.999%).[1]

Phase 2: Sample Preparation (The Sandwich Technique)
  • Weighing: Weigh 1.5 – 2.5 mg of sample into a tin capsule. Note: Keep mass low to ensure oxygen excess.[1]

  • Additive (Crucial):

    • If Metal-Free: Add ~10 mg of Tungsten Trioxide (

      
      ) .[1] This acts as a flux and temporary oxygen donor directly at the sample site.
      
    • If Metal-Complex: Add ~10 mg of Vanadium Pentoxide (

      
      ) .[1] This prevents the metal center from forming carbides (which trap Carbon) or nitrides (which trap Nitrogen).
      
  • Sealing: Fold the tin capsule tightly to exclude atmospheric nitrogen.

Phase 3: The "K-Factor" Calibration

Do not rely on a linear regression from months ago.

  • Run 3 Blanks (empty tin capsules) to stabilize the baseline.

  • Run 3 Conditioning Samples (unweighed Nicotinamide) to prime the adsorption columns.[1]

  • Run Nicotinamide Standard (in triplicate) to establish the daily K-Factor (Response Factor).[1]

    • Acceptance Criteria: The standard deviation of the K-Factor must be < 0.2%.

Troubleshooting: Interpreting "Ghost" Data

When analyzing pyridyl-pyrazoles, specific error patterns indicate specific failures.

SymptomDiagnosisCorrective Action
Low Carbon, Low Nitrogen Incomplete Combustion. The ring structure survived or formed soot.[1]Increase

dose. Add

. Reduce sample mass.
High Hydrogen Hygroscopicity. Pyridyl nitrogens are basic and scavenge atmospheric moisture.[1]Dry sample at 80°C in vacuo for 4 hours. Handle in N2 glovebox if possible.
High Nitrogen Tail Tailing. Inefficient separation of

and

in the GC column.[1]
Replace the water trap (magnesium perchlorate). Check GC column temperature.
Low Carbon (only) Carbide Formation. Metal center trapped carbon.[1]Switch additive to

.

Visualizing the Combustion Train

Understanding where the chemistry happens allows for better troubleshooting.[1]

Combustion_Train Sample Sample + V2O5 (Tin Capsule) Reactor Combustion Reactor (1000°C) Oxidation: C->CO2, N->NOx Sample->Reactor Drop Reduction Reduction Reactor (650°C, Cu) NOx -> N2 Excess O2 Removal Reactor->Reduction Gases (CO2, H2O, NOx, O2) Traps Traps 1. Water (Mg(ClO4)2) 2. CO2 (if N-only mode) Reduction->Traps N2, CO2, H2O Detector TCD Detector Measures N2, CO2, H2O Traps->Detector Separated Gases

Figure 2: The dynamic flash combustion workflow optimized for refractory nitrogen compounds.

References

  • Thermo Fisher Scientific. (2018).[1][7] Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. (Application Note demonstrating Sulfanilamide performance). Link

  • Elemental Microanalysis. (2023). Reference Materials and Standards: BBOT and Sulfanilamide Specifications.Link

  • Royal Society of Chemistry (RSC). (2021).[1] Elemental analysis: an important purity control but prone to manipulations.[1] (Discussion on acceptable error limits and standard selection). Link

  • National Institute of Standards and Technology (NIST). (2023).[1] Nicotinamide Standard Reference Data.[1][8] (Physical properties and theoretical composition).[1] Link

  • PerkinElmer. (2015).[1] The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (Details on handling refractory heterocycles). Link

Sources

Technical Guide: UV-Vis Absorption Properties of 1-Arylpyrazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-arylpyrazole-3-carboxylates . These scaffolds are critical in medicinal chemistry, serving as the core structure for COX-2 inhibitors (e.g., Celecoxib) and CB1 antagonists.

Unlike rigid templates, this guide focuses on the structure-property relationships (SPR) that dictate optical behavior. We compare the target scaffold against 1-alkyl analogs and regioisomers to isolate the specific electronic contributions of the N1-aryl and C3-carboxylate moieties.

Part 1: Structural Basis of Optical Properties

The UV-Vis spectrum of 1-arylpyrazole-3-carboxylate is dominated by


 transitions. To understand the absorption profile, one must deconstruct the molecule into its constituent chromophores and their interaction.
The Chromophoric System[1][2]
  • Pyrazole Core: A 5-membered heteroaromatic ring. On its own (e.g., pyrazole), it absorbs in the far UV (< 220 nm).[1]

  • N1-Aryl Group: The attachment of a phenyl ring at Nitrogen-1 creates a phenylpyrazole system. The lone pair on N1 participates in the aromatic sextet of the pyrazole but also conjugates with the phenyl ring. This extended conjugation results in a bathochromic (red) shift to the 250–260 nm region.

  • C3-Carboxylate: The ester group at Carbon-3 is conjugated with the pyrazole double bond (

    
    ). This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), further red-shifting the absorption maximum (
    
    
    
    ) and increasing the molar extinction coefficient (
    
    
    ).
Electronic Transitions

The primary band observed is a high-intensity


 transition involving the entire conjugated system (Aryl-Pyrazole-Ester). A secondary, weaker band (often a shoulder) may appear due to 

transitions from the ester carbonyl oxygen or the pyridinic nitrogen (N2), though this is often obscured by the intense

band.

Part 2: Comparative Analysis

To validate the optical performance of 1-arylpyrazole-3-carboxylates, we compare them against two distinct alternatives: 1-Alkyl analogs (loss of N-conjugation) and Regioisomers (altered conjugation path).

Table 1: Comparative Optical Performance
FeatureTarget: 1-Arylpyrazole-3-carboxylate Alt 1: 1-Alkylpyrazole-3-carboxylate Alt 2: 1-Arylpyrazole-4-carboxylate
Primary

255 – 290 nm 215 – 230 nm245 – 275 nm
Molar Extinction (

)
High (


)
Low (


)
Medium-High
Conjugation Path Linear: Phenyl

N1-N2

C3-Ester
Interrupted: Pyrazole

Ester only
Cross-Conjugated: Phenyl

N1...C4-Ester
Solvatochromism Moderate (ICT character)NegligibleModerate
Key Insight The N1-Aryl group is the primary driver of UV absorption.Replacing Aryl with Alkyl abolishes the 250+ nm band.The 4-isomer often absorbs at slightly shorter wavelengths due to cross-conjugation.
Diagram 1: Structure-Property Logic

The following diagram illustrates the conjugation pathways that lead to the observed spectral differences.

G cluster_0 Chromophore Components N1 N1-Aryl Group (Primary Auxochrome) Core Pyrazole Ring (Scaffold) N1->Core Donates e- density (Extends Conjugation) Result Resulting Spectrum: λmax: 255-290 nm High ε (Intensity) N1->Result Bathochromic Shift C3 C3-Carboxylate (Acceptor) Core->C3 Conjugation Path C3->Result Lowers LUMO Energy

Caption: Logical flow of electronic contributions. The N1-Aryl group acts as a donor/extender, while the C3-Carboxylate acts as an acceptor, narrowing the HOMO-LUMO gap.

Part 3: Substituent Effects (Hammett Correlation)

The


 of the 1-aryl moiety is highly sensitive to substituents on the phenyl ring. This sensitivity is useful for characterization.
  • Electron Donating Groups (EDG): Substituents like -OMe or -OH at the para-position of the phenyl ring raise the energy of the HOMO.

    • Effect:Red Shift (Bathochromic) .

    • Example: 4-OMe-phenyl derivative

      
       nm.
      
  • Electron Withdrawing Groups (EWG): Substituents like -NO2 or -CF3 .

    • Effect:Red Shift (Bathochromic) (often stronger than EDGs due to Intramolecular Charge Transfer - ICT).

    • Example: 4-NO2-phenyl derivative

      
       nm.
      

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols utilize a self-validating approach. The synthesis confirms the structure before measurement, and the measurement includes baseline correction.

Workflow Diagram

Experiment cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: UV-Vis Characterization Step1 Claisen Condensation (Acetophenone + Diethyl Oxalate) Step2 Cyclization (+ Phenylhydrazine) Step1->Step2 Step3 Purification (Recrystallization from EtOH) Step2->Step3 Step4 Solvent Selection (MeOH / ACN / Hexane) Step3->Step4 Step5 Baseline Correction (Double Beam Mode) Step4->Step5 Step6 Data Acquisition (200 - 400 nm scan) Step5->Step6

Caption: Integrated workflow from chemical synthesis to spectral data acquisition, ensuring sample purity before optical analysis.

Detailed Methodology
1. Synthesis (Validation of Material)[2][3]
  • Rationale: Commercial samples may contain unreacted hydrazine, which absorbs strongly in the UV. In-house synthesis or rigorous purification is required.

  • Protocol:

    • React 1 equivalent of acetophenone with 1.2 equivalents of diethyl oxalate in the presence of sodium ethoxide (NaOEt) in ethanol. Reflux for 4 hours.

    • Isolate the diketoester intermediate.

    • React the intermediate with phenylhydrazine in acetic acid/ethanol at reflux for 2 hours.

    • Critical Step: Recrystallize the product from ethanol. Verify purity via TLC (Thin Layer Chromatography) and Melting Point.

2. UV-Vis Measurement Protocol
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Solvents: Spectroscopic grade Methanol (polar protic), Acetonitrile (polar aprotic), and Cyclohexane (non-polar).

  • Step-by-Step:

    • Blanking: Fill two matched quartz cuvettes (1 cm path length) with pure solvent. Run a baseline correction (200–800 nm).

    • Stock Solution: Prepare a

      
       M stock solution of the 1-arylpyrazole-3-carboxylate in the chosen solvent.
      
    • Dilution: Dilute the stock to approximately

      
       M. The absorbance at 
      
      
      
      should be between 0.6 and 0.8 a.u. for maximum accuracy (Beer-Lambert Law linearity).
    • Measurement: Scan from 200 nm to 400 nm.

    • Calculation: Calculate molar extinction coefficient (

      
      ) using:
      
      
      
      
      Where
      
      
      is absorbance,
      
      
      is concentration (M), and
      
      
      is path length (1 cm).

References

  • Menon, S. et al. (2025).[4] "Synthesis and optical properties of ethyl 1-aryl-1H-pyrazole-3-carboxylates." Semantic Scholar.

  • University of Toronto. (n.d.). "Interpreting UV-Vis Spectra: Empirical Rules for Conjugated Systems." UTSC Chemistry.

  • Beilstein-Institut. (2025). "Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches." Beilstein Archives.

  • NIST. (2009). "Extinction Coefficients of Triplet–Triplet Absorption Spectra of Organic Molecules." NIST Data.

  • ResearchGate. (2019). "UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene."

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate is a heterocyclic ester commonly utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitor development. Due to the presence of the pyridine moiety and the potential for biological activity, this compound must be managed as Hazardous Chemical Waste .

Immediate Directive: Under no circumstances should this compound, or solutions containing it, be disposed of via sanitary sewer systems (drain disposal) or general trash. The presence of nitrogen-rich heterocycles poses significant aquatic toxicity risks and potential for NOx generation during improper combustion.

Part 1: Chemical Characterization & Hazard Identification

To ensure safe disposal, we must first characterize the waste stream based on the molecule's functional groups. This compound combines a pyrazole core , a pyridine substituent , and an ethyl ester .

Chemical Profile & Inferred Hazards[1]
  • Physical State: Typically a solid (white to off-white powder).

  • Basicity: The pyridine ring provides a basic center (approximate pKa ~5.2 for the conjugate acid). This dictates segregation from strong acids to prevent exothermic neutralization or hydrolysis.

  • Hydrolysis Risk: The ethyl ester at position 3 is susceptible to hydrolysis in strong acidic or basic conditions, potentially releasing ethanol and the corresponding carboxylic acid.

  • Bioactivity: As a common pharmacophore in p38 MAP kinase inhibitors, this substance should be treated as a Potentially Bioactive Agent (PBA) .

Waste Classification Data
ParameterClassificationOperational Implication
RCRA Status (US) Non-Listed*Treat as "Hazardous Waste" due to toxicity/irritant potential.
Ignitability Combustible SolidDo not store near open flames or oxidizers.[1]
Corrosivity pH > 7 (if aqueous)Segregate from acidic waste streams.
Aquatic Toxicity High RiskZero tolerance for drain disposal.
Combustion Byproducts NOx, COxRequires incineration with scrubbers.

*Note: While the specific derivative is not on the RCRA P or U lists, the "Cradle-to-Grave" liability requires treating pyridine derivatives with the same rigor as regulated toxic waste.

Part 2: Pre-Disposal Segregation & Stabilization

Effective disposal begins at the bench. Improper segregation is the leading cause of waste facility rejections and lab accidents.

Segregation Protocols
  • Oxidizer Separation: Pyrazole/pyridine derivatives are organic reductants. Never mix this waste with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates). The reaction can be violent and generate toxic nitrogen oxide gases.

  • Acid Separation: Do not mix concentrated waste solutions of this compound with concentrated acids. Although the reaction is generally just a protonation, the heat of neutralization in a closed waste container can cause over-pressurization.

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate.

    • Incompatible: Piranha solution, Aqua Regia.

Stabilization of Mother Liquors

If the compound is dissolved in a reaction mixture (mother liquor):

  • Quench Reactive Species: Ensure any residual reagents (e.g., thionyl chloride, strong bases) used in the synthesis are fully quenched before adding to the waste container.

  • pH Check: Ensure the waste solution pH is between 4 and 10. Extreme pH levels can degrade the plastic of standard waste carboys over time.

Part 3: The Disposal Workflow

Decision Logic: Solid vs. Liquid Waste

Follow this logic flow to determine the correct physical disposal path.

WasteDecisionTree Start Waste Generation: Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Pure Compound LiquidPath Liquid Waste (Solutions/Mother Liquor) StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Gloves/Wipes/Weigh Boats) StateCheck->DebrisPath Trace SolidContainer Container: Wide-Mouth HDPE Jar SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck DebrisPath->SolidContainer SolidLabel Label: 'Hazardous Waste: Toxic Solids' List Chemical Name SolidContainer->SolidLabel EHS EHS Pickup / Incineration SolidLabel->EHS Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens LiquidContainer Container: Carboy (HDPE or Glass) Halogenated->LiquidContainer NonHalogenated->LiquidContainer LiquidContainer->EHS

Figure 1: Decision matrix for segregating Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate waste streams.

Detailed Procedures
Protocol A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid glass for solids to prevent breakage during compaction.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust; perform this in a fume hood.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate, 99%".

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Close lid tightly. Store in the "Solid Hazardous Waste" satellite accumulation area.

Protocol B: Liquid Waste (Solutions)
  • Solvent Identification: Determine if your solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

  • Segregation: Pour into the corresponding waste carboy.

    • Critical: If the solution contains >5% water, ensure the organic solvents are water-miscible before adding to a general organic waste container to avoid phase separation (which complicates incineration).

  • Labeling:

    • Constituents: List the solvent first (e.g., "Methanol 95%") then the solute (e.g., "Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate 5%").

    • Hazards: Check "Flammable" (if applicable) and "Toxic".

Protocol C: Contaminated Debris
  • Items: Gloves, weigh boats, paper towels, and pipette tips contaminated with the substance.

  • Disposal: Place in a clear, heavy-duty plastic bag (minimum 2 mil thickness) or a dedicated solid waste bucket.

  • Sharps: If using needles/syringes, place immediately into a rigid Sharps Container. Do not recap needles.

Part 4: Emergency Contingencies

Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, wear an N95 respirator.

  • Containment: Cover the spill with wet paper towels to prevent dust generation.

  • Cleanup: Wipe up the material. Clean the surface with a soap/water solution, followed by an ethanol wipe.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Accidental Exposure
  • Skin Contact: Wash with soap and water for 15 minutes.[1] The pyridine moiety allows for transdermal absorption; do not use organic solvents (like acetone) to wash skin, as this increases absorption.

  • Eye Contact: Flush with water for 15 minutes.[1] Seek medical attention.

Part 5: Final Disposition (Incineration)

As a researcher, your responsibility ends at the "Satellite Accumulation Area" pickup, but understanding the final fate ensures compliance.

The only acceptable final disposal method for pyridine-pyrazole heterocycles is High-Temperature Incineration .

  • Why Incineration? Landfilling is unacceptable because the pyridine ring is stable in soil and water soluble, leading to groundwater contamination.

  • The Process: The waste is injected into a rotary kiln at >1000°C.

    • Carbon

      
      
      
      
      
    • Hydrogen

      
      
      
      
      
    • Nitrogen (Pyridine/Pyrazole rings)

      
      
      
      
      
      (Nitrogen Oxides)
  • Scrubbing: The facility uses selective catalytic reduction (SCR) or wet scrubbers to capture the

    
     before the exhaust is released, preventing acid rain formation.
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (2024). Compound Summary: Ethyl 1H-pyrazole-3-carboxylate (Structural Analog). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Compound Class: Heterocyclic Organic Ester / Pyridine-Pyrazole Derivative Primary Application: Pharmaceutical intermediate; Kinase inhibitor scaffold.

As a Senior Application Scientist, I emphasize that the absence of a specific toxicological profile for research-grade intermediates does not imply safety. For Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate , we must apply the Precautionary Principle . Based on Structure-Activity Relationships (SAR) of pyridine and pyrazole derivatives, this compound should be treated as a potent respiratory irritant and potential skin sensitizer .

The safety protocol below moves beyond generic advice, addressing the specific physicochemical risks of handling fine heterocyclic powders that possess electrostatic properties and potential biological activity.

Risk Assessment & Engineering Controls

Before selecting Personal Protective Equipment (PPE), engineering controls must be the primary line of defense.

The "Unknown Toxicity" Protocol

Because this specific isomer is often a novel building block with limited LD50 data, we assume the GHS classifications common to its structural family (H315, H319, H335).

  • Aerosolization Risk: High. Crystalline organic esters often carry static charges, leading to "fly-away" powder during weighing.

  • Hydrolysis Risk: Moderate. The ethyl ester moiety can hydrolyze in humid conditions or upon contact with mucous membranes, releasing the free acid and ethanol.

Mandatory Engineering Controls
  • Primary Containment: All open-vessel manipulations (weighing, solubilization) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Static Mitigation: Use an ionizing bar or antistatic gun during weighing to prevent powder dispersion.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance against common solvents used with this compound (DCM, Ethyl Acetate, DMSO) and particulate protection.

PPE CategorySpecificationScientific Rationale
Hand Protection (Primary) Nitrile (0.11mm / 4 mil) Provides tactile sensitivity for weighing; sufficient splash protection for solid handling.
Hand Protection (Secondary) Silver Shield / Laminate REQUIRED if dissolving in Chlorinated Solvents (DCM/Chloroform). Nitrile degrades rapidly (<5 mins) in DCM.
Eye Protection Chemical Splash Goggles Preferred over safety glasses. Fine powders can bypass the side-shields of standard glasses via air currents.
Respiratory Fume Hood (Primary) If hood use is impossible (e.g., equipment maintenance), a P100/OV respirator is required.
Body Protection Lab Coat (Poly/Cotton) Must be buttoned to the neck. Tyvek sleeves recommended for scale-up (>10g) to bridge glove-cuff gaps.

Operational Workflow: Step-by-Step Handling

Phase A: Preparation & Weighing

Objective: Minimize particulate exposure and cross-contamination.

  • Zone Setup: Clear the fume hood. Place a distinct "Working Zone" mat to capture minor spills.

  • Static Discharge: Pass an antistatic gun over the weighing boat and the spatula. Why? Pyrazole derivatives are often electrostatic; this prevents the powder from repelling off the spatula and becoming airborne [1].

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer the solid. If the powder is clumpy, do not crush it in the open air. Dissolve first, or crush inside a closed vessel.

  • Decontamination: Wipe the exterior of the source container with a Kimwipe dampened in Ethanol before returning it to storage.

Phase B: Solubilization & Reaction Setup

Objective: Mitigate solvent-facilitated skin absorption.

  • Solvent Selection: When dissolving Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate, DMSO or DMF are common carriers.

    • Critical Note: DMSO increases skin permeability. If the compound is toxic, DMSO will carry it through your skin instantly. Double gloving is mandatory here.

  • Addition: Add solvent slowly to the solid to prevent "puffing" (displacement of air launching powder out of the flask).

Phase C: Spill Management (Dry vs. Wet)
  • Dry Spill (Powder): Do NOT sweep. Sweeping creates dust. Cover with a wet paper towel (solvent-dampened) to adhere the powder, then wipe up.

  • Wet Spill (Solution): Cover with a non-combustible absorbent (Vermiculite or polypropylene pads). Do not use paper towels for large solvent spills due to flammability risks.

Waste Disposal & Environmental Compliance

Disposal must align with RCRA (Resource Conservation and Recovery Act) guidelines for organic chemicals.

  • Categorization: Segregate as "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Labeling: Clearly mark the tag with the full chemical name. Do not use abbreviations like "EPPC."

  • Quenching: If the material is part of a reaction mixture with reactive species (e.g., unreacted LiAlH4 or acid chlorides), quench separately before adding to the main waste drum to prevent exotherms.

Visualizing the Safety Lifecycle

The following diagram illustrates the decision logic for handling this compound, specifically focusing on the "DMSO Factor" which alters PPE requirements.

SafetyLifecycle Start Start: Chemical Retrieval CheckForm Check Physical Form Start->CheckForm SolidHandling Solid Handling (Fume Hood + Nitrile) CheckForm->SolidHandling StaticCheck Static Charge Present? SolidHandling->StaticCheck Ionizer Apply Antistatic Gun StaticCheck->Ionizer Yes Weighing Weighing Process StaticCheck->Weighing No Ionizer->Weighing SolventChoice Select Solvent Weighing->SolventChoice DMSO_Route Solvent: DMSO/DMF (Skin Permeation Risk) SolventChoice->DMSO_Route High Permeability Std_Route Solvent: Ethanol/EtOAc SolventChoice->Std_Route Standard DoubleGlove Protocol: Double Glove (Nitrile + Laminate) DMSO_Route->DoubleGlove SingleGlove Protocol: Standard Nitrile Std_Route->SingleGlove Reaction Proceed to Reaction DoubleGlove->Reaction SingleGlove->Reaction

Caption: Decision matrix for PPE escalation based on solvent carrier properties during the solubilization of Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Safety Profile. National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.